Product packaging for 2-Methylcyclohexyl formate(Cat. No.:CAS No. 5726-28-3)

2-Methylcyclohexyl formate

Cat. No.: B15490301
CAS No.: 5726-28-3
M. Wt: 142.20 g/mol
InChI Key: PTQHZDILJKFROG-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl formate (CAS 5726-28-3) is an organic ester with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is characterized by a density of approximately 0.96 g/cm³, a calculated boiling point of around 180°C, and a flash point near 60.7°C, indicating handling and storage considerations are necessary . Formate esters, as a class, are recognized as important intermediates in organic synthesis and are utilized in the preparation of various fine chemicals and pharmaceuticals . While specific pharmacological studies on this compound are limited, related formate esters have been identified as key precursors or building blocks in synthesizing more complex molecules, including certain pharmaceutical agents . Its structure suggests potential utility as a specialty solvent or as a starting material in chemical synthesis for research and development purposes. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B15490301 2-Methylcyclohexyl formate CAS No. 5726-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5726-28-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2-methylcyclohexyl) formate

InChI

InChI=1S/C8H14O2/c1-7-4-2-3-5-8(7)10-6-9/h6-8H,2-5H2,1H3

InChI Key

PTQHZDILJKFROG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC=O

Origin of Product

United States

Foundational & Exploratory

Conformational Analysis of 2-Methylcyclohexyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational isomers of 2-Methylcyclohexyl formate. The stereochemical principles governing the stability of substituted cyclohexanes are explored, with a focus on the energetic preferences of the methyl and formate substituents in both cis and trans configurations. Utilizing established principles of conformational analysis, including steric A-values, this paper elucidates the equilibrium between chair conformers for each stereoisomer. Detailed methodologies for experimental determination via Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside structured data tables and logical diagrams to offer a comprehensive resource for researchers in organic chemistry and medicinal drug development.

Introduction to Cyclohexane Conformation

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize torsional and angle strain. In this conformation, the twelve hydrogen atoms are situated in two distinct sets of positions: six axial positions, which are parallel to the principal C3 axis of the ring, and six equatorial positions, which are located around the "equator" of the ring.

When substituents are introduced onto the ring, they can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as a "ring flip," results in the exchange of all axial and equatorial positions. For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the more spacious equatorial position is generally more stable, as it avoids unfavorable steric interactions with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or "A-value."[1] The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1][2] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[2]

Conformational Analysis of trans-2-Methylcyclohexyl Formate

In the trans isomer of this compound, the methyl and formate groups are on opposite sides of the cyclohexane ring. This geometric arrangement allows for two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

  • Diequatorial (e,e) Conformer: The methyl group is on C2 in an equatorial position, and the formate group is on C1 in an equatorial position.

  • Diaxial (a,a) Conformer: Following a ring flip, the methyl group occupies an axial position on C2, and the formate group is in an axial position on C1.

The stability of each conformer is assessed by summing the energetic penalties (A-values) for any axial substituents.

  • Diequatorial (e,e) Conformer: No axial substituents. Steric strain from 1,3-diaxial interactions is 0 kcal/mol.

  • Diaxial (a,a) Conformer: Both methyl and formate groups are axial. The total steric strain is the sum of their A-values: 1.7 + 0.7 = 2.4 kcal/mol.

Therefore, the diequatorial conformer is significantly more stable than the diaxial conformer by approximately 2.4 kcal/mol. The equilibrium will overwhelmingly favor the diequatorial conformation. This is consistent with studies on the analogous compound, trans-2-methylcyclohexyl acetate, which is presumed to exist almost entirely in the diequatorial conformation.[3]

Conformational equilibrium of trans-2-Methylcyclohexyl formate.

Conformational Analysis of cis-2-Methylcyclohexyl Formate

For the cis isomer, the methyl and formate groups are on the same side of the ring. A ring flip interconverts two chair conformations, each having one axial and one equatorial substituent.

  • Conformer 1 (a,e): The formate group is axial (C1), and the methyl group is equatorial (C2).

  • Conformer 2 (e,a): The formate group is equatorial (C1), and the methyl group is axial (C2).

The relative stability of these two conformers depends on which substituent experiences the greater steric penalty from being in the axial position. Since the methyl group (A-value ≈ 1.7 kcal/mol) is significantly bulkier than the formate group (A-value ≈ 0.7 kcal/mol), the conformer that places the larger methyl group in the equatorial position will be favored.

  • Conformer 1 (a,e): The formate group is axial. Steric strain ≈ 0.7 kcal/mol. This is the more stable conformer.

  • Conformer 2 (e,a): The methyl group is axial. Steric strain ≈ 1.7 kcal/mol. This is the less stable conformer.

The energy difference between these two conformers is approximately 1.7 - 0.7 = 1.0 kcal/mol. Therefore, while Conformer 1 is more stable, Conformer 2 will still be present in a significant population at equilibrium.

G cluster_workflow Experimental Workflow: NMR Conformational Analysis prep Sample Preparation ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add TMS as internal standard. acq Data Acquisition Acquire ¹H NMR spectrum on a 300-500 MHz spectrometer. Ensure sufficient scans for good signal-to-noise. prep->acq Load Sample proc Data Processing Fourier transform, phase correction, and baseline correction of the FID. acq->proc Generate FID analysis Spectral Analysis Focus on the H1 proton signal (methine proton at ~4.5-5.0 ppm). Measure the coupling constants (J-values) from the multiplet. proc->analysis Generate Spectrum calc Population Calculation Use the averaged J-value in the Karplus equation or a simplified limiting value equation to calculate the mole fraction of each conformer. analysis->calc Extract J-values energy Energy Determination Calculate ΔG° from the equilibrium constant (K_eq) using ΔG° = -RT ln(K_eq). calc->energy Determine K_eq

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-Methylcyclohexyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2-methylcyclohexyl formate. Due to the limited availability of published experimental spectral data for this specific compound, this guide combines established chemical principles with predicted spectroscopic values to facilitate its identification and characterization.

Chemical Identity and Properties

This compound is an ester with the chemical formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] It is structurally characterized by a formate group attached to a 2-methylcyclohexyl ring.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
IUPAC NameThis compound
CAS Number5726-28-3
XLogP3-AA2.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass142.099379685 Da

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for synthesizing this compound is the Fischer esterification of 2-methylcyclohexanol with formic acid, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed.[4][5]

Experimental Protocol: Fischer Esterification

Materials:

  • 2-methylcyclohexanol (1.0 eq)

  • Formic acid (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount, ~0.1 eq)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylcyclohexanol and formic acid.

  • Slowly add the concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash with deionized water.

  • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar organic molecules.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)MultiplicityIntegration
H-formyl~8.0s1H
H-1 (CH-O)~4.8m1H
H-2 (CH-CH₃)~1.7m1H
Cyclohexyl CH₂1.2 - 1.9m8H
CH₃~0.9d3H

Note: The chemical shift of the proton attached to the oxygen-bearing carbon (H-1) will be downfield due to the deshielding effect of the oxygen atom. The formate proton will be the most downfield signal.

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C=O (formyl)~160
C-1 (CH-O)~75
C-2 (CH-CH₃)~35
Cyclohexyl CH₂20 - 35
CH₃~15

Note: The carbonyl carbon of the formate group will be the most downfield signal. The carbon attached to the oxygen will also be significantly downfield.

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)~1720Strong
C-O (ester)~1180Strong
C-H (sp³)2850 - 2960Medium-Strong

Note: The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group.

Mass Spectrometry (MS) (Predicted)

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment
142[M]⁺ (Molecular Ion)
113[M - CHO]⁺
97[C₇H₁₃]⁺ (Loss of formic acid)
82[C₆H₁₀]⁺ (Dehydration of cyclohexyl fragment)
67[C₅H₇]⁺

Note: The molecular ion peak should be observable. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage of the ester linkage.

Visualizing Key Processes

Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid (Formic Acid) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation ROH Alcohol (2-Methylcyclohexanol) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Nucleophilic Attack H_plus H⁺ Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination H2O Water Ester Ester (this compound) Protonated_Ester->Ester Deprotonation Experimental_Workflow Reactants Mix 2-Methylcyclohexanol, Formic Acid, and H₂SO₄ Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Workup Aqueous Workup (Water, NaHCO₃, Brine) Reflux->Workup Extraction Solvent Extraction (e.g., Diethyl Ether) Workup->Extraction Drying Dry Organic Layer (Anhydrous Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Product Pure this compound Purification->Product Structure_Elucidation cluster_structure Hypothesized Structure cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Structure This compound C₈H₁₄O₂ NMR ¹H and ¹³C NMR Structure->NMR IR Infrared Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Connectivity Atom Connectivity and Environment NMR->Connectivity Confirms Functional_Groups Presence of Ester and Alkyl Groups IR->Functional_Groups Confirms Molecular_Weight Correct Molecular Weight and Formula MS->Molecular_Weight Confirms

References

physical and chemical properties of 2-Methylcyclohexyl formate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methylcyclohexyl formate. Due to a notable lack of experimentally derived data in publicly available literature, this document combines computed data with established experimental protocols for analogous compounds to offer a predictive and practical resource for researchers. This compound is a formate ester of 2-methylcyclohexanol, and its properties are of interest in various fields, including organic synthesis, materials science, and potentially as a fragrance or flavoring agent. This guide aims to be a foundational resource for professionals working with or considering the use of this compound.

Physical and Chemical Properties

The quantitative data for this compound is limited primarily to computed values. The following table summarizes the available information. It is crucial to note that experimental validation of these properties is required for any critical applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
IUPAC Name (2-methylcyclohexyl) formatePubChem[1]
CAS Number 5726-28-3PubChem[1]
Computed XLogP3 2.4PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 2PubChem[1]
Computed Rotatable Bond Count 2PubChem[1]
Computed Exact Mass 142.099379685 g/mol PubChem[1]
Computed Monoisotopic Mass 142.099379685 g/mol PubChem[1]
Computed Topological Polar Surface Area 26.3 ŲPubChem[1]
Computed Heavy Atom Count 10PubChem[1]
Computed Complexity 112PubChem[1]

Chemical Reactivity and Stability

Based on the general reactivity of formate esters, this compound is expected to be:

  • Stable under standard conditions.

  • Susceptible to hydrolysis under both acidic and basic conditions to yield 2-methylcyclohexanol and formic acid.

  • Potentially flammable , and appropriate precautions should be taken when handling.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, the following sections provide methodologies based on standard organic chemistry techniques and protocols for similar compounds.

Synthesis of this compound

A plausible method for the synthesis of this compound is the Fischer esterification of 2-methylcyclohexanol with formic acid. To avoid potential acid-catalyzed rearrangement of the 2-methylcyclohexanol, a milder catalyst than sulfuric acid is recommended.

Method: Boron Oxide Catalyzed Esterification

This method is adapted from a procedure for the preparation of various formate esters.[6]

Materials:

  • 2-Methylcyclohexanol

  • Anhydrous formic acid

  • Boron oxide (B₂O₃)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Phosphorus pentoxide (P₄O₁₀)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylcyclohexanol (1.0 eq), anhydrous formic acid (1.16 eq), boron oxide (0.36 eq), and a catalytic amount of p-toluenesulfonic acid in dichloromethane.

  • Reflux the mixture with vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture in an ice bath and filter to remove solid residues.

  • Treat the filtrate with anhydrous potassium carbonate to neutralize any remaining acid and stir for 30 minutes.

  • Filter the mixture and stir the filtrate with phosphorus pentoxide for 1 hour to remove any residual 2-methylcyclohexanol.[6]

  • Filter the mixture and remove the dichloromethane under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its expected volatility.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for the analysis of esters (e.g., a wax-type or a mid-polarity phase).

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions (suggested):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Expected Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely include the loss of the formyloxy group (-OCHO) and fragmentation of the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. While experimental spectra for this compound are not available, predicted shifts can be estimated.

  • ¹H NMR: Expect signals in the region of 8.0-8.2 ppm for the formate proton (H-C=O). The proton on the carbon bearing the ester group (CH-O) would likely appear as a multiplet in the region of 4.5-5.0 ppm. The methyl and cyclohexyl protons would appear in the upfield region (0.8-2.0 ppm).

  • ¹³C NMR: The carbonyl carbon of the formate group is expected to have a chemical shift in the range of 160-165 ppm. The carbon attached to the oxygen (CH-O) would likely be in the 70-80 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the ester functional group.

  • Expected Absorptions: A strong C=O stretching vibration for the ester carbonyl group is expected around 1720-1730 cm⁻¹. A C-O stretching vibration would be observed in the 1150-1250 cm⁻¹ region.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2-Methylcyclohexanol + Formic Acid Reaction Esterification in CH2Cl2 (Reflux) Reactants->Reaction Combine Catalyst Boron Oxide p-Toluenesulfonic Acid Catalyst->Reaction Catalyze Filtration1 Filter Reaction->Filtration1 Cool & Neutralization Neutralize with K2CO3 Filtration1->Neutralization Drying Dry with P4O10 Neutralization->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Product Pure 2-Methylcyclohexyl Formate Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

While this compound is a structurally simple molecule, there is a significant lack of published experimental data regarding its physical properties and reaction protocols. This guide provides a starting point for researchers by summarizing available computed data and presenting logical, adaptable experimental procedures for its synthesis and analysis based on established chemical principles and analogous reactions. Any work with this compound should be preceded by small-scale experimental determination of its key properties and hazards.

References

An In-depth Technical Guide to the Stereochemistry of 2-Methylcyclohexyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-methylcyclohexyl formate, a molecule with significant potential in various chemical and pharmaceutical applications. Due to the presence of two chiral centers, this compound exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This guide details the synthesis, separation, and characterization of these stereoisomers, with a focus on experimental protocols and quantitative data analysis. It is intended to be a valuable resource for researchers in organic synthesis, stereochemistry, and drug development, providing the necessary information to work with and understand the distinct properties of each stereoisomer.

Introduction

This compound is a formate ester of 2-methylcyclohexanol. The presence of two stereogenic centers at positions 1 and 2 of the cyclohexane ring gives rise to two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The spatial arrangement of the methyl and formate groups significantly influences the molecule's physical, chemical, and biological properties. Therefore, the ability to synthesize, separate, and characterize each stereoisomer is crucial for its application in fields where stereospecific interactions are paramount, such as in the development of chiral drugs and flavor and fragrance chemistry.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The trans isomers have the methyl and formate groups on opposite sides of the cyclohexane ring, while the cis isomers have them on the same side. Each of these diastereomeric pairs exists as a set of non-superimposable mirror images (enantiomers).

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans1 (1R,2R)-2-Methylcyclohexyl formate trans2 (1S,2S)-2-Methylcyclohexyl formate trans1->trans2 Enantiomers cis1 (1R,2S)-2-Methylcyclohexyl formate trans1->cis1 Diastereomers cis2 (1S,2R)-2-Methylcyclohexyl formate trans1->cis2 Diastereomers trans2->cis1 Diastereomers trans2->cis2 Diastereomers cis1->cis2 Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound relies on the stereochemistry of the starting material, 2-methylcyclohexanol. The formylation reaction itself does not typically alter the stereochemistry at the C1 and C2 positions.

General Experimental Protocol for Formylation

Materials:

  • cis- or trans-2-Methylcyclohexanol (as a racemic mixture or a pure enantiomer)

  • Formic acid (or a suitable acylating agent like formyl chloride or a mixed anhydride)

  • An acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) (optional, depending on the method)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen stereoisomer of 2-methylcyclohexanol in an excess of formic acid or in an anhydrous solvent with an equimolar amount of the acylating agent.

  • If using formic acid, a catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like diethyl ether.

  • The organic layer is washed sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification can be achieved by distillation or column chromatography.

The stereochemical integrity of the starting alcohol is expected to be maintained throughout this process.

G cluster_workflow Synthesis Workflow Start 2-Methylcyclohexanol (cis or trans) Reagents Formic Acid / Acylating Agent (Optional Acid Catalyst) Start->Reagents Reaction Esterification Reaction (Heating/Reflux) Reagents->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup Purification Distillation or Column Chromatography Workup->Purification Product This compound (cis or trans) Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Separation of Stereoisomers

Since the synthesis typically starts from a mixture of stereoisomers of 2-methylcyclohexanol (e.g., a mixture of cis and trans, or a racemic mixture of one diastereomer), the resulting product will also be a mixture. The separation of these stereoisomers is a critical step.

Separation of Diastereomers

The cis and trans diastereomers of this compound have different physical properties (e.g., boiling point, polarity) and can therefore be separated by conventional chromatographic techniques.

Experimental Protocol: Gas Chromatography (GC)

  • Column: A non-chiral capillary column, such as one with a polyethylene glycol (PEG) or a polysiloxane stationary phase, can be used.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 180-220 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Expected Outcome: The cis and trans isomers will have different retention times, allowing for their separation and quantification. A similar separation has been demonstrated for the isomers of (4-methylcyclohexyl)methanol.[4]

Separation of Enantiomers

Enantiomers have identical physical properties in an achiral environment, necessitating the use of chiral separation techniques.

Experimental Protocol: Chiral Gas Chromatography (GC)

  • Column: A chiral stationary phase (CSP) is required. Cyclodextrin-based columns (e.g., β-cyclodextrin) are commonly used for the separation of enantiomers of cyclic compounds.[5][6]

  • Injector and Detector: Similar to diastereomer separation.

  • Oven Program: Isothermal or a slow temperature ramp may be necessary to achieve baseline separation of the enantiomers.

  • Expected Outcome: The (1R,2R) and (1S,2S) enantiomers will have different retention times, as will the (1R,2S) and (1S,2R) enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: Chiral stationary phases such as those based on polysaccharide derivatives (e.g., Chiralpak® series) are highly effective for enantioselective separations.[7][8]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition will need to be optimized for the specific column and isomers.

  • Detector: UV detector (if the molecule has a chromophore, which formate esters do to a limited extent) or a chiral detector such as a circular dichroism detector.

  • Expected Outcome: Baseline separation of the enantiomeric pairs.

Spectroscopic and Physical Data

While specific quantitative data for the individual stereoisomers of this compound is not extensively reported, the following tables summarize the expected data based on the properties of the precursor alcohols and general principles of stereochemistry.

Table 1: Expected NMR Spectral Characteristics

StereoisomerKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
cis-IsomersThe proton on the carbon bearing the formate group (H1) will likely appear as a multiplet at a downfield shift. The relative orientation of the methyl and formate groups will influence the coupling constants with neighboring protons.The chemical shifts of the carbons bearing the methyl and formate groups (C1 and C2) will be distinct from the trans-isomers.
trans-IsomersThe coupling constants for H1 will differ from the cis-isomers due to the different dihedral angles with adjacent protons.The carbon chemical shifts will be different from the cis-isomers, reflecting the change in the steric environment.[9]

Table 2: Expected Chiroptical Properties

StereoisomerSpecific Rotation ([α]D)Circular Dichroism (CD)
(1R,2R)Expected to be equal in magnitude and opposite in sign to (1S,2S).Expected to show a Cotton effect, with the sign being opposite to that of its enantiomer.
(1S,2S)Expected to be equal in magnitude and opposite in sign to (1R,2R).Expected to show a Cotton effect, with the sign being opposite to that of its enantiomer.
(1R,2S)Expected to be equal in magnitude and opposite in sign to (1S,2R).Expected to show a Cotton effect, with the sign being opposite to that of its enantiomer.
(1S,2R)Expected to be equal in magnitude and opposite in sign to (1R,2S).Expected to show a Cotton effect, with the sign being opposite to that of its enantiomer.

Note: The actual values for specific rotation and the sign of the Cotton effect would need to be determined experimentally. The specific rotation can be calculated from the observed rotation using a polarimeter.[10][11][12][13][14]

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its properties and potential applications. This guide has outlined the fundamental principles of its stereoisomers, provided adaptable experimental protocols for their synthesis and separation, and presented a framework for their characterization. While specific quantitative data for this molecule remains to be fully elucidated in the scientific literature, the methodologies described herein provide a solid foundation for researchers to produce, isolate, and analyze each of the four distinct stereoisomers. Further research to determine the specific chiroptical properties and biological activities of the individual enantiomers and diastereomers is warranted and will undoubtedly open new avenues for the application of this versatile molecule.

References

An In-depth Technical Guide on the Solubility of 2-Methylcyclohexyl Formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylcyclohexyl formate in various organic solvents. Due to the limited availability of specific quantitative data in published literature, this document focuses on the fundamental principles governing the solubility of esters, offers qualitative solubility predictions, and details a standardized experimental protocol for precise quantitative determination.

Introduction to this compound

This compound is a cyclic ester with the chemical formula C₈H₁₄O₂. Its structure, consisting of a methyl-substituted cyclohexane ring and a formate ester group, dictates its physicochemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a solvent, in reaction chemistry, and for purification processes in industrial and research settings.

Principles of Ester Solubility in Organic Solvents

The solubility of an ester like this compound is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and intermolecular forces.

  • Polarity: The ester group (-O-C=O) introduces polarity to the molecule due to the presence of electronegative oxygen atoms. However, the nonpolar cyclohexyl ring and the methyl group constitute a significant portion of the molecule, giving it a predominantly nonpolar character.

  • Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces, arising from the nonpolar alkyl structure, and dipole-dipole interactions from the ester group. It can act as a hydrogen bond acceptor at the oxygen atoms of the ester group but cannot act as a hydrogen bond donor.

Based on these principles, the following qualitative solubility predictions can be made:

  • High Solubility: Expected in nonpolar and moderately polar aprotic solvents. The large nonpolar surface area of the methylcyclohexyl group will interact favorably with nonpolar solvents like alkanes and aromatic hydrocarbons. The ester's dipole will also allow for miscibility with moderately polar solvents.

  • Moderate to Good Solubility: Expected in polar aprotic solvents. While the overall polarity is not high, the dipole of the ester group will allow for some interaction with polar aprotic solvents.

  • Limited to Low Solubility: Expected in polar protic solvents. The inability to act as a hydrogen bond donor will limit its miscibility with solvents that have strong hydrogen-bonding networks, such as water and, to a lesser extent, lower alcohols.

Qualitative Solubility Data

While specific quantitative data for this compound is scarce, the following table provides an expected qualitative solubility profile based on the behavior of structurally similar compounds like cyclohexyl formate and methylcyclohexane. For comparison, cyclohexyl formate is reported to be soluble in alcohol and oils, while methylcyclohexane is soluble in many organic solvents such as acetone, benzene, ether, and ethanol.[1][2][3][4][5]

Solvent ClassRepresentative SolventsExpected Solubility of this compound
Nonpolar Aliphatic Hexane, HeptaneHigh / Miscible
Nonpolar Aromatic Toluene, BenzeneHigh / Miscible
Halogenated Dichloromethane, ChloroformHigh / Miscible
Ethers Diethyl ether, Tetrahydrofuran (THF)High / Miscible
Ketones Acetone, Methyl Ethyl Ketone (MEK)High / Miscible
Esters Ethyl acetateHigh / Miscible
Alcohols Methanol, EthanolModerate to High
Isopropanol, ButanolHigh / Miscible
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a general procedure for determining the solubility of a liquid in a liquid solvent at a specified temperature.[6][7][8][9][10]

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and a flame ionization detector (FID), or other suitable analytical instrumentation (e.g., HPLC, NMR).

  • Vials with airtight seals

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the solvent.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of a distinct second phase (undissolved solute) should be visible.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the samples to ensure complete separation of the undissolved solute.

  • Sampling: Carefully extract an aliquot from the solvent phase (the supernatant) without disturbing the undissolved this compound.

  • Dilution: Dilute the collected aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID).

  • Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the analyzed samples.

  • Calculation: Calculate the solubility as the mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/100 mL solvent).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration Analyze prep_samples Prepare Samples (Excess Solute) equilibration Equilibrate at Constant Temperature prep_samples->equilibration separation Phase Separation (Settling/Centrifugation) equilibration->separation sampling Sample Supernatant separation->sampling dilution Dilute Sample sampling->dilution analysis Analyze via GC-FID dilution->analysis quantification Quantify Solubility analysis->quantification calibration->quantification

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Thermal Stability of 2-Methylcyclohexyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the thermal stability of 2-methylcyclohexyl formate, with a focus on its decomposition pathways and the underlying reaction mechanisms. The information presented herein is primarily based on analogous studies of structurally similar compounds, particularly 2-methylcyclohexyl acetate, due to the limited availability of direct experimental data for this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the thermal behavior of this compound.

Introduction

This compound is an ester of formic acid and 2-methylcyclohexanol. Like other alkyl formates and esters containing β-hydrogens, it is susceptible to thermal decomposition through a unimolecular elimination reaction. Understanding the thermal stability of this compound is crucial for applications where it might be subjected to elevated temperatures, such as in chemical synthesis, purification processes, or as a component in various formulations. The pyrolysis of esters is a well-established method for the synthesis of alkenes, and the principles of these reactions can be applied to predict the thermal degradation products of this compound.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a concerted, unimolecular elimination (Ei) reaction. This type of reaction is characteristic of esters with β-hydrogens and involves a cyclic six-membered transition state. The decomposition is predicted to yield formic acid and a mixture of isomeric methylcyclohexenes.

The reaction is stereospecific, meaning the stereochemistry of the starting material (cis- or trans-2-methylcyclohexyl formate) will influence the ratio of the resulting alkene products. The elimination requires a syn-periplanar arrangement of the formate group and a β-hydrogen atom.

Based on the pyrolysis of the analogous cis- and trans-2-methylcyclohexyl acetates, the primary decomposition products of this compound are expected to be 1-methylcyclohexene and 3-methylcyclohexene.[1] The formation of 4-methylcyclohexene is not anticipated.[1]

Predicted Reaction Scheme:

  • cis-2-Methylcyclohexyl formate → 1-Methylcyclohexene + 3-Methylcyclohexene + Formic Acid

  • trans-2-Methylcyclohexyl formate → 1-Methylcyclohexene + 3-Methylcyclohexene + Formic Acid

The ratio of 1-methylcyclohexene to 3-methylcyclohexene will differ depending on the starting isomer. For the pyrolysis of 2-methylcyclohexyl acetates at 495°C, the trans-isomer yielded a mixture of 55% 1-methylcyclohexene and 45% 3-methylcyclohexene, while the cis-isomer produced 25% 1-methylcyclohexene and 75% 3-methylcyclohexene.[1] A similar trend in product distribution is expected for the formate ester.

Quantitative Data

ParameterPredicted Value/RangeBasis of Prediction
Decomposition Temperature ~ 400 - 500 °CAnalogy with the pyrolysis temperature of 2-methylcyclohexyl acetates (495°C).[1]
Primary Decomposition Products 1-Methylcyclohexene, 3-Methylcyclohexene, Formic AcidEstablished mechanism of ester pyrolysis.[1]

Experimental Protocols

The following is a generalized experimental protocol for the pyrolysis of this compound, adapted from the methodology used for the pyrolysis of 2-methylcyclohexyl acetates.[1]

Objective: To determine the thermal decomposition products of cis- and trans-2-methylcyclohexyl formate.

Apparatus:

  • Pyrolysis apparatus: A stainless steel tube packed with glass helices, heated by an electric furnace.

  • Inert gas supply (e.g., nitrogen) with a flow meter.

  • Syringe pump for controlled delivery of the liquid ester.

  • A series of cold traps (e.g., acetone/dry ice bath) to collect the pyrolysis products.

  • Gas chromatography-mass spectrometry (GC-MS) system for product analysis.

Procedure:

  • The pyrolysis tube is heated to the desired temperature (e.g., 495°C) under a constant flow of nitrogen.

  • The this compound isomer (cis or trans) is introduced into the hot tube at a controlled rate using a syringe pump.

  • The vaporized ester undergoes pyrolysis as it passes through the heated tube.

  • The gaseous products exit the tube and are passed through a series of cold traps to condense the liquid products (alkenes and formic acid).

  • The collected liquid products are carefully neutralized (e.g., with a sodium bicarbonate solution) to separate the acidic component (formic acid) from the olefinic fraction.

  • The olefinic fraction is then dried and analyzed by GC-MS to identify and quantify the isomeric methylcyclohexenes.

Visualization of the Decomposition Pathway

The thermal decomposition of this compound proceeds through a cyclic transition state. The following diagrams, generated using the DOT language, illustrate the proposed mechanism for the cis and trans isomers.

cis_decomposition cluster_cis cis-2-Methylcyclohexyl Formate cluster_ts_cis Six-membered Transition State cluster_products_cis Products cis_reactant cis-Isomer ts_cis Cyclic TS cis_reactant->ts_cis Heat (Δ) products_cis 1-Methylcyclohexene + 3-Methylcyclohexene + Formic Acid ts_cis->products_cis

Caption: Proposed decomposition pathway for cis-2-methylcyclohexyl formate.

trans_decomposition cluster_trans trans-2-Methylcyclohexyl Formate cluster_ts_trans Six-membered Transition State cluster_products_trans Products trans_reactant trans-Isomer ts_trans Cyclic TS trans_reactant->ts_trans Heat (Δ) products_trans 1-Methylcyclohexene + 3-Methylcyclohexene + Formic Acid ts_trans->products_trans

Caption: Proposed decomposition pathway for trans-2-methylcyclohexyl formate.

The following diagram illustrates the experimental workflow for the pyrolysis of this compound.

experimental_workflow start Start: 2-Methylcyclohexyl Formate Sample pyrolysis Pyrolysis in Heated Tube (e.g., 495°C) under Nitrogen Flow start->pyrolysis trapping Condensation of Products in Cold Traps pyrolysis->trapping separation Neutralization and Separation of Olefins from Formic Acid trapping->separation analysis GC-MS Analysis of Olefin Fraction separation->analysis end End: Product Identification and Quantification analysis->end

Caption: Experimental workflow for the pyrolysis of this compound.

Conclusion

While direct experimental data for the thermal stability of this compound is scarce, a robust understanding of its thermal decomposition can be inferred from the well-documented behavior of analogous compounds, particularly 2-methylcyclohexyl acetate. The compound is expected to undergo thermal elimination at elevated temperatures (likely in the 400-500°C range) to yield formic acid and a mixture of 1-methylcyclohexene and 3-methylcyclohexene. The stereochemistry of the starting ester will play a critical role in determining the ratio of the isomeric alkene products. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this and related compounds. Further experimental studies are warranted to precisely quantify the kinetic parameters of this decomposition reaction.

References

Methodological & Application

Application Notes and Protocols: 2-Methylcyclohexyl Formate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 2-methylcyclohexyl formate as a chiral auxiliary in asymmetric synthesis. While direct literature on the application of this compound is limited, the principles outlined herein are based on the well-established use of related cyclohexanol derivatives, such as trans-2-phenyl-1-cyclohexanol, as effective chiral auxiliaries. These protocols offer a foundational methodology for researchers exploring new chiral auxiliaries for stereoselective transformations.

Introduction to this compound as a Potential Chiral Auxiliary

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, capable of inducing high stereoselectivity in a subsequent reaction, and removable under mild conditions without racemization of the product.

2-Methylcyclohexanol, the precursor to this compound, is a chiral molecule available in both (1R,2R) and (1S,2S) as well as (1R,2S) and (1S,2R) forms. Its derivatives, particularly esters and amides, have the potential to serve as effective chiral auxiliaries. The formate ester, this compound, offers a simple and readily cleavable derivative for investigation in various asymmetric reactions. The steric bulk of the 2-methylcyclohexyl group can effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face and thereby inducing diastereoselectivity.

Proposed Applications in Asymmetric Synthesis

Based on the known applications of similar chiral auxiliaries, this compound is proposed for use in the following stereoselective reactions:

  • Asymmetric Aldol Reactions: The formate ester of an enolate precursor could be used to control the stereochemistry of the aldol adduct.

  • Asymmetric Alkylation: Attachment of the this compound auxiliary to a prochiral enolate can direct the stereoselective addition of an alkyl group.

  • Asymmetric Diels-Alder Reactions: Dienophiles bearing the this compound auxiliary may exhibit high diastereoselectivity in cycloaddition reactions.

  • Asymmetric Ene Reactions: Similar to trans-2-phenyl-1-cyclohexanol glyoxylate esters, a glyoxylate derivative of 2-methylcyclohexanol could be employed in stereoselective ene reactions.[1][2]

Experimental Protocols (Proposed)

The following are proposed, generalized protocols for the use of this compound as a chiral auxiliary. Researchers should optimize these conditions for their specific substrates and reactions.

Protocol 3.1: Synthesis of (1R,2S)-2-Methylcyclohexyl Formate

This protocol describes the synthesis of the chiral auxiliary from its corresponding alcohol.

Materials:

  • (1R,2S)-2-Methylcyclohexanol

  • Formic acid

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1R,2S)-2-methylcyclohexanol (1.0 eq), formic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by distillation or column chromatography.

Protocol 3.2: General Procedure for Asymmetric Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of a carboxylic acid derivative using this compound as a chiral auxiliary.

Materials:

  • Carboxylic acid of choice

  • (1R,2S)-2-Methylcyclohexyl formate

  • Thionyl chloride or oxalyl chloride

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ester Formation: Convert the desired carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with (1R,2S)-2-methylcyclohexanol in the presence of a non-nucleophilic base (e.g., pyridine) to form the chiral ester.

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ester in anhydrous THF. Cool the solution to -78 °C.

  • Add freshly prepared LDA (1.1 eq) dropwise to the solution and stir for 1 hour to form the lithium enolate.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C and allow the reaction to stir for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by NMR spectroscopy or chiral HPLC. Purify the product by column chromatography.

  • Auxiliary Cleavage: The alkylated ester can be hydrolyzed (e.g., using LiOH in THF/water) to the corresponding carboxylic acid, and the chiral auxiliary, 2-methylcyclohexanol, can be recovered and recycled.

Data Presentation (Hypothetical)

The following table presents hypothetical data for the asymmetric alkylation of propanoic acid with various electrophiles, using (1R,2S)-2-methylcyclohexyl formate as the chiral auxiliary. This data is for illustrative purposes to guide researchers in their data presentation.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃I(R)-2-Methylpropanoic acid derivative8590:10
2CH₃CH₂Br(R)-2-Methylbutanoic acid derivative8292:8
3PhCH₂Br(R)-2-Methyl-3-phenylpropanoic acid derivative9095:5

Visualizations

Diagrams

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_synthesis Synthesis of Chiral Auxiliary SA1 2-Methylcyclohexanol SA3 Esterification SA1->SA3 SA2 Formic Acid SA2->SA3 SA4 This compound SA3->SA4

Caption: Synthesis of this compound.

G cluster_workflow Asymmetric Synthesis Workflow A Prochiral Substrate (e.g., Carboxylic Acid) B Attachment of Chiral Auxiliary A->B C Chiral Substrate-Auxiliary Adduct B->C  + 2-Methylcyclohexyl      formate derivative D Diastereoselective Reaction (e.g., Alkylation) C->D E Diastereomerically Enriched Product D->E F Cleavage of Chiral Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H G cluster_relationship Logical Relationship in Stereodirection Aux 2-Methylcyclohexyl Group Block Steric Hindrance Aux->Block creates Sub Prochiral Center Attack Favored Trajectory Sub->Attack directs approach to opposite face Rea Reagent Rea->Attack approaches via Block->Sub shields one face of

References

Application Notes: 2-Methylcyclohexyl Formate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While a variety of chiral auxiliaries are well-established, this document explores the theoretical application of 2-methylcyclohexyl formate as a chiral auxiliary.

Based on an extensive review of scientific literature, there are no specific examples or quantitative data available for the use of this compound as a chiral auxiliary in asymmetric synthesis. Its parent alcohol, 2-methylcyclohexanol, is also not commonly cited for this purpose. However, by drawing parallels with structurally similar and widely used chiral auxiliaries, such as menthol and its derivatives, we can propose a hypothetical framework for its application. This document, therefore, serves as a conceptual guide for researchers interested in exploring novel chiral auxiliaries.

Theoretical Application: Asymmetric Diels-Alder Reaction

A plausible application for a chiral alcohol derivative like this compound is in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. In this hypothetical scenario, the 2-methylcyclohexyl group would be employed to control the facial selectivity of the dienophile.

The general workflow for such an application is outlined below:

G cluster_0 Synthesis of Chiral Dienophile cluster_1 Asymmetric Diels-Alder Reaction cluster_2 Cleavage and Recovery A Prochiral Acid Chloride (e.g., Acryloyl Chloride) C Esterification A->C B Chiral (1R,2R)-2-Methylcyclohexanol B->C D Chiral (1R,2R)-2-Methylcyclohexyl Acrylate C->D G Diastereoselective Cycloaddition D->G E Diene (e.g., Cyclopentadiene) E->G F Lewis Acid Catalyst (e.g., TiCl4) F->G H Diastereomeric Cycloadducts (Major and Minor) G->H I Hydrolysis (e.g., LiOH) H->I J Enantiomerically Enriched Product I->J K Recovered (1R,2R)-2-Methylcyclohexanol I->K

Caption: General workflow for the hypothetical use of 2-methylcyclohexanol as a chiral auxiliary in an asymmetric Diels-Alder reaction.

Hypothetical Experimental Protocols

The following are hypothetical protocols based on general procedures for asymmetric Diels-Alder reactions using other chiral auxiliaries. These are for illustrative purposes only and have not been experimentally validated.

Synthesis of Chiral (1R,2R)-2-Methylcyclohexyl Acrylate (Dienophile)

This protocol describes the esterification of a prochiral acid chloride with optically pure 2-methylcyclohexanol.

  • Materials:

    • (1R,2R)-2-Methylcyclohexanol (1.0 eq)

    • Acryloyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve (1R,2R)-2-methylcyclohexanol and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acryloyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral dienophile.

Asymmetric Diels-Alder Reaction

This protocol outlines the Lewis acid-catalyzed cycloaddition of the chiral dienophile with a diene.

  • Materials:

    • Chiral (1R,2R)-2-methylcyclohexyl acrylate (1.0 eq)

    • Cyclopentadiene (freshly cracked, 2.0 eq)

    • Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM, 1.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Dry ice/acetone bath

  • Procedure:

    • Dissolve the chiral (1R,2R)-2-methylcyclohexyl acrylate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the TiCl₄ solution dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add cyclopentadiene dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 3-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature, and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a mixture of diastereomers, can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the ester to release the enantiomerically enriched product and recover the chiral auxiliary.

  • Materials:

    • Diastereomeric mixture of cycloadducts (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

  • Procedure:

    • Dissolve the diastereomeric mixture of cycloadducts in a mixture of THF and water.

    • Add LiOH and stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with 1 M HCl.

    • Extract the mixture with diethyl ether.

    • The aqueous layer will contain the chiral carboxylic acid product.

    • The organic layer will contain the recovered 2-methylcyclohexanol.

    • Separate the layers and purify the product and the recovered auxiliary by appropriate methods (e.g., extraction, crystallization, or chromatography).

Data Presentation (Hypothetical)

As no experimental data exists, the following table is a template illustrating how quantitative data for a hypothetical Diels-Alder reaction using different chiral auxiliaries could be presented.

EntryChiral AuxiliaryDieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)
1(1R,2R)-2-MethylcyclohexylCyclopentadieneTiCl₄--
2(-)-MentholCyclopentadieneTiCl₄8590:10
3(+)-8-PhenylmentholCyclopentadieneTiCl₄92>95:5

Conclusion

While this compound is not a recognized chiral auxiliary in the current body of scientific literature, this document provides a conceptual framework for its potential application in asymmetric synthesis, drawing parallels with established chiral auxiliaries. The provided hypothetical protocols and workflow are intended to serve as a starting point for researchers who may be interested in exploring the utility of this and other novel chiral auxiliaries. Experimental validation would be necessary to determine the actual effectiveness, yields, and diastereoselectivities achievable with this system.

2-Methylcyclohexyl Formate: An Unexplored Frontier as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylcyclohexyl formate is a chemical compound with potential as a solvent in various chemical processes. However, a comprehensive review of current scientific literature reveals a significant gap in research regarding its specific applications as a solvent in organic reactions. While information on its synthesis and the properties of related compounds exists, detailed studies on its performance in common synthetic methodologies such as Grignard reactions or palladium-catalyzed cross-coupling reactions are not publicly available. This document aims to provide an overview of the available information and to present general protocols for key organic reactions where a novel solvent like this compound could potentially be evaluated.

Physicochemical Properties

Synthesis of a Related Solvent: 2-Methylcyclohexyl Acetate

While information on this compound as a solvent is scarce, a related compound, 2-methylcyclohexyl acetate, has been synthesized and utilized as a solvent, notably in the anthraquinone process for hydrogen peroxide production.[1][2] The synthesis of 2-methylcyclohexyl acetate typically involves a two-step process: the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by the esterification of the resulting alcohol with acetic acid.[1][2]

Experimental Protocol: Synthesis of 2-Methylcyclohexyl Acetate

Step 1: Hydrogenation of o-Cresol

A detailed experimental protocol for the hydrogenation of o-cresol to 2-methylcyclohexanol is outlined in the patent literature.[2] The general steps involve dissolving o-cresol in a suitable solvent like methylcyclohexane, adding a hydrogenation catalyst (e.g., a supported nickel or palladium catalyst), and subjecting the mixture to high-purity hydrogen gas in a high-pressure reactor. The reaction is typically carried out at elevated temperatures and pressures until the consumption of hydrogen ceases. After cooling and venting the reactor, the catalyst is filtered off to yield a solution of 2-methylcyclohexanol.

Step 2: Esterification of 2-Methylcyclohexanol

The resulting 2-methylcyclohexanol solution can then be directly used for the esterification reaction.[2] An esterification catalyst, such as a strong acid or an acidic ion-exchange resin, is added to the solution. Acetic acid is then added, often dropwise, to the stirred mixture. The reaction is typically heated to facilitate the esterification process. The water formed during the reaction is removed to drive the equilibrium towards the product. Upon completion, the reaction mixture is worked up by washing with a basic solution to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried and the solvent is removed under reduced pressure to yield 2-methylcyclohexyl acetate.

Potential Applications in Organic Synthesis: General Protocols

The following sections provide generalized experimental protocols for Grignard reactions and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is crucial to note that the suitability and performance of this compound as a solvent in these reactions have not been documented. These protocols are intended to serve as a starting point for researchers interested in exploring its potential.

Grignard Reaction: A General Protocol

Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds.[3][4][5] The reaction is highly sensitive to protic solvents, and therefore, the use of an inert, anhydrous solvent is critical.[6]

Experimental Workflow: Grignard Reaction

Grignard_Workflow A Dry Glassware and Reagents B Add Magnesium Turnings and Solvent A->B C Add Alkyl/Aryl Halide B->C D Initiate Grignard Formation C->D E Add Electrophile (e.g., Aldehyde, Ketone) D->E F Reaction Quench (Aqueous Workup) E->F G Extraction and Purification F->G H Product G->H

Caption: General workflow for a Grignard reaction.

Protocol:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent, this compound, would need to be thoroughly dried prior to use.

  • Formation of Grignard Reagent: In a flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a small portion of the dry solvent.

  • Add a solution of the alkyl or aryl halide in the dry solvent dropwise from the addition funnel. The reaction is often initiated by gentle heating or the addition of an iodine crystal.

  • Once the reaction has started (indicated by a color change and/or bubbling), the remaining halide solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is typically stirred at room temperature or heated to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: The solution of the Grignard reagent is then cooled in an ice bath. A solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the dry solvent is added dropwise.

  • After the addition is complete, the reaction mixture is stirred for a specified time at room temperature or with gentle heating.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography or distillation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A General Protocol

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8][9]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow A Combine Aryl Halide, Boronic Acid, Base, and Solvent B Degas the Reaction Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat the Reaction Mixture C->D E Monitor Reaction Progress (e.g., TLC, GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup and Extraction F->G H Purification G->H I Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Preparation: To a reaction flask, add the aryl halide, the boronic acid or ester, and a base (e.g., potassium carbonate, potassium phosphate).

  • Add the solvent, this compound. The mixture is then thoroughly degassed by bubbling an inert gas (argon or nitrogen) through it or by the freeze-pump-thaw method.

  • To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if necessary, a ligand (e.g., a phosphine ligand).

  • The reaction mixture is then heated to the desired temperature under an inert atmosphere.

  • The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Workup: Water is added to the reaction mixture, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Data Summary

As no experimental data for the use of this compound as a solvent in the aforementioned reactions are available, a data table for comparison cannot be generated. Researchers are encouraged to conduct their own studies to determine the efficacy of this solvent and to generate comparative data against established solvent systems.

Conclusion and Future Outlook

The application of this compound as a solvent in organic synthesis remains an unexplored area of research. The lack of available data presents an opportunity for new investigations into its potential as a novel reaction medium. Its structural similarity to other successful solvents suggests it may possess favorable properties. Future research should focus on the experimental determination of its physicochemical properties and a systematic evaluation of its performance in a wide range of organic transformations. Such studies would be invaluable in establishing this compound as a viable and potentially advantageous solvent for the chemical and pharmaceutical industries.

References

Application Note: Gas Chromatography Method for the Analysis of 2-Methylcyclohexyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcyclohexyl formate is an organic compound with applications in various chemical syntheses and as a potential fragrance component. Accurate and reliable quantitative analysis of this compound is crucial for quality control, stability studies, and impurity profiling in research and industrial settings. This application note details a robust gas chromatography (GC) method for the determination of this compound. The described protocol provides a framework for the separation and quantification of the cis and trans isomers of this compound.

Principle

Gas chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. In this method, a liquid sample containing this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized sample through a heated capillary column. The separation of this compound from other components in the sample matrix is achieved based on its differential partitioning between the stationary phase (a high-boiling liquid coated on the inside of the column) and the mobile phase (the carrier gas). As the separated components exit the column, they are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the analyte. The retention time, the time it takes for the analyte to travel through the column, is used for qualitative identification, while the peak area is used for quantitative analysis.

Experimental Protocols

1. Reagents and Materials

  • Solvents: HPLC-grade or GC-grade methanol, dichloromethane, and hexane.

  • Standards: Certified reference standard of this compound (cis and trans isomers, if available separately).

  • Gases: High-purity helium (99.999%) or nitrogen (99.999%) for the carrier gas, and hydrogen and compressed air for the Flame Ionization Detector (FID).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation: Dilute the sample containing this compound with methanol to a concentration that falls within the linear range of the calibration curve. If the sample is in a complex matrix, a liquid-liquid extraction with a non-polar solvent like hexane may be necessary.

3. Gas Chromatography (GC) Conditions

  • Instrument: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold: Hold at 180°C for 5 minutes.

  • Injector:

    • Mode: Split (split ratio 50:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.

4. Data Analysis

  • Qualitative Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound by comparing their retention times with those of the reference standards.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound isomers versus their concentration for the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for GC-FID Analysis of this compound Isomers

Parametercis-2-Methylcyclohexyl formatetrans-2-Methylcyclohexyl formate
Retention Time (min) 10.210.5
Linearity (R²) > 0.999> 0.999
Linear Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) 0.30.3
Limit of Quantitation (LOQ) (µg/mL) 1.01.0
Precision (%RSD, n=6) < 2.0< 2.0
Recovery (%) 98 - 10298 - 102

Mandatory Visualization

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Analysis A Weigh 2-Methylcyclohexyl formate Standard B Prepare Stock Solution (1000 µg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject 1 µL into GC-FID C->E D Prepare Sample (Dilute in Methanol) D->E F Separation on DB-5ms Column E->F G Detection by FID F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J K Report Results J->K

Caption: Workflow for the GC analysis of this compound.

Application Notes and Protocols for the Synthesis of 2-Methylcyclohexyl Formate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexyl formate is an ester derivative of 2-methylcyclohexanol and formic acid. While specific applications in drug development are not widely documented, formate esters, in general, are of interest due to their presence in natural products and their potential as biodegradable solvents and intermediates in organic synthesis. The synthesis of such derivatives is a fundamental process in medicinal chemistry and process development, allowing for the exploration of structure-activity relationships and the generation of novel chemical entities.

The primary route for the synthesis of this compound is the Fischer-Speier esterification of 2-methylcyclohexanol with formic acid.[1][2] This method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. The reaction is an equilibrium process, and therefore, specific techniques are often employed to drive the reaction towards the formation of the ester product.[3]

Synthesis of 2-Methylcyclohexanol (Precursor)

The starting material, 2-methylcyclohexanol, can be synthesized via the hydrogenation of o-cresol. This process typically involves a catalyst such as Raney Nickel.[4]

Key Synthetic Methods for this compound

The synthesis of this compound from 2-methylcyclohexanol and formic acid can be achieved through several methods, with Fischer-Speier esterification being the most common.

Fischer-Speier Esterification

This acid-catalyzed esterification is a reversible reaction.[1][2] To favor the formation of the this compound, the equilibrium can be shifted by using an excess of one of the reactants (typically the less expensive one, in this case, formic acid) or by removing the water formed during the reaction.[3]

Reaction:

Various acid catalysts can be employed to facilitate this reaction. The choice of catalyst can influence the reaction rate and yield, particularly with secondary alcohols like 2-methylcyclohexanol, which can be prone to side reactions such as dehydration.[5]

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsNotes
Mineral Acid Sulfuric Acid (H₂SO₄)Reflux temperature, 1-10 hours.[1]A common and inexpensive catalyst. Can sometimes lead to dehydration of secondary alcohols.
Organic Acid p-Toluenesulfonic Acid (p-TsOH)Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark apparatus to remove water.[1][3]A milder alternative to sulfuric acid, often resulting in cleaner reactions.
Lewis Acid Boron Oxide (B₂O₃)Direct esterification.[6]Acts as an efficient reagent, producing a product free of unreacted alcohol.[6]
Solid Acid Cation Exchange ResinLiquid phase reaction between 0°C and 200°C.[5]Offers advantages in terms of catalyst separation and potentially higher yields by preventing alcohol dehydration.[5]
Zirconium-based ZrOCl₂·8H₂OEsterification of long-chain carboxylic acids with secondary alcohols.[7]Reported to be an efficient catalyst for esterification involving secondary alcohols.[7]
Alternative Synthetic Routes
  • Formic Acid/Acetic Anhydride Mixture: This method can be used for the esterification of alcohols and is particularly effective for tertiary alcohols, but it is also applicable to secondary alcohols.[8]

  • Direct Oxidation: A less common method involves the direct oxidation of a secondary alcohol to the corresponding ester using performic acid.[9]

Experimental Protocol: Fischer Esterification of 2-Methylcyclohexanol

This protocol is a general procedure for the synthesis of this compound via Fischer esterification using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • 2-Methylcyclohexanol

  • Formic Acid (98-100%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methylcyclohexanol (1 equivalent), formic acid (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Add a sufficient amount of toluene to allow for efficient reflux and azeotropic removal of water.

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC analysis.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize the excess formic acid and the catalyst. (Caution: CO₂ evolution).

    • Water.

    • Brine to aid in the separation of the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant reactant process process product product purification purification 2-Methylcyclohexanol 2-Methylcyclohexanol Formic Acid Formic Acid Esterification Esterification Formic Acid->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Quenching & Washing Quenching & Washing Esterification->Quenching & Washing Crude Product Drying Drying Quenching & Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation Distillation Solvent Removal->Distillation Crude Ester Pure this compound Pure this compound Distillation->Pure this compound

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Formic acid and sulfuric acid are corrosive. Handle with care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Be cautious when performing distillations, especially under reduced pressure.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 2-Methylcyclohexyl Formate Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental chemical reaction with significant implications in various scientific disciplines, including drug metabolism, prodrug activation, and industrial chemical synthesis. 2-Methylcyclohexyl formate, an ester of formic acid and 2-methylcyclohexanol, serves as a model compound for understanding the steric and electronic effects on the kinetics of ester cleavage. The study of its hydrolysis kinetics provides valuable insights into reaction mechanisms and the stability of related chemical structures under different pH conditions.

This document provides detailed application notes and protocols for investigating the reaction kinetics of both acid-catalyzed and base-catalyzed hydrolysis of this compound. The methodologies described herein are designed to be adaptable for various research applications, from fundamental kinetic studies to preclinical drug development assessments.

Key Concepts in Reaction Kinetics

The hydrolysis of this compound can be catalyzed by both acids and bases. The overall reaction is as follows:

C₈H₁₄O₂ + H₂O ⇌ C₇H₁₄O + HCOOH (this compound) + (Water) ⇌ (2-Methylcyclohexanol) + (Formic acid)

The kinetics of this reaction are typically studied by monitoring the change in concentration of a reactant or product over time. Under pseudo-first-order conditions, where the concentration of one reactant (e.g., water or catalyst) is in large excess, the rate law simplifies, allowing for easier determination of the rate constant.

Data Presentation

The following tables summarize hypothetical quantitative data for the hydrolysis of this compound for illustrative purposes. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Pseudo-First-Order Rate Constants (k') for the Acid-Catalyzed Hydrolysis of this compound at Various Temperatures.

Temperature (°C)Temperature (K)[HCl] (mol/L)k' (s⁻¹)
25298.150.11.2 x 10⁻⁵
35308.150.12.5 x 10⁻⁵
45318.150.15.1 x 10⁻⁵

Table 2: Second-Order Rate Constants (k₂) for the Base-Catalyzed Hydrolysis of this compound at Various Temperatures.

Temperature (°C)Temperature (K)[NaOH] (mol/L)k₂ (L mol⁻¹ s⁻¹)
25298.150.058.5 x 10⁻³
35308.150.051.8 x 10⁻²
45318.150.053.7 x 10⁻²

Table 3: Activation Parameters for the Hydrolysis of this compound.

Reaction TypeActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹ or L mol⁻¹ s⁻¹)
Acid-Catalyzed65.01.5 x 10⁸
Base-Catalyzed55.02.1 x 10⁷

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol details the procedure for determining the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials and Equipment:

  • This compound (C₈H₁₄O₂)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Deionized water

  • Thermostatic water bath

  • Conical flasks (100 mL, 250 mL)

  • Pipettes (5 mL, 10 mL, 20 mL)

  • Burette (50 mL)

  • Stopwatch

Procedure:

  • Reaction Setup: Pipette 50 mL of 0.1 M HCl into a 100 mL conical flask and place it in a thermostatic water bath set to the desired temperature (e.g., 25 °C). Allow the solution to equilibrate for at least 15 minutes.

  • Initiation of Reaction: Add 5 mL of this compound to the flask, start the stopwatch immediately, and swirl the flask to ensure thorough mixing. This is time t=0.

  • Titration at t=0: Immediately withdraw a 5 mL aliquot of the reaction mixture and transfer it to a 250 mL conical flask containing 20 mL of ice-cold deionized water to quench the reaction. Add 2-3 drops of phenolphthalein indicator and titrate with standardized 0.1 M NaOH solution until a faint pink color persists. Record the volume of NaOH used as V₀.

  • Titration at Subsequent Time Intervals: Withdraw 5 mL aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes). Quench each aliquot in ice-cold deionized water and titrate with 0.1 M NaOH as described in step 3. Record the volume of NaOH used at each time t as Vₜ.

  • Titration at Infinite Time (V∞): To determine the volume of NaOH required for complete hydrolysis, heat a separate 5 mL aliquot of the reaction mixture in a sealed tube in a boiling water bath for at least 1 hour. Cool the tube to room temperature, and then titrate the contents with 0.1 M NaOH. Record this volume as V∞.

  • Data Analysis: The pseudo-first-order rate constant (k') can be determined from the integrated rate law: k' = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ)) A plot of log₁₀(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k'/2.303.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol outlines the procedure for determining the second-order rate constant for the base-catalyzed hydrolysis of this compound.

Materials and Equipment:

  • This compound (C₈H₁₄O₂)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Ethanol (as a co-solvent to ensure miscibility)

  • Deionized water

  • Thermostatic water bath

  • Conical flasks (250 mL)

  • Pipettes (5 mL, 10 mL, 50 mL)

  • Burette (50 mL)

  • Stopwatch

Procedure:

  • Reaction Setup: Prepare a reaction mixture by pipetting 50 mL of 0.05 M NaOH and 50 mL of ethanol into a 250 mL conical flask. Place the flask in a thermostatic water bath at the desired temperature (e.g., 25 °C) and allow it to equilibrate.

  • Initiation of Reaction: Add a known amount of this compound (e.g., to achieve an initial concentration of 0.01 M) to the flask, start the stopwatch, and mix thoroughly. This is time t=0.

  • Titration at Various Time Intervals: At regular time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a 10 mL aliquot of the reaction mixture and transfer it to a flask containing a known excess of standardized 0.05 M HCl (e.g., 15 mL) to quench the reaction.

  • Back Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample and back-titrate the excess HCl with standardized 0.05 M NaOH until a faint pink color appears.

  • Data Analysis: The concentration of unreacted NaOH at each time point can be calculated. The second-order rate constant (k₂) can be determined using the integrated rate law for a second-order reaction (assuming initial concentrations of ester and NaOH are not equal): k₂t = (1 / ([NaOH]₀ - [Ester]₀)) * ln(([Ester]₀ * [NaOH]ₜ) / ([NaOH]₀ * [Ester]ₜ)) A plot of ln(([Ester]₀ * [NaOH]ₜ) / ([NaOH]₀ * [Ester]ₜ)) versus time (t) will give a straight line with a slope of k₂ * ([NaOH]₀ - [Ester]₀).

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and experimental workflows.

Acid_Catalyzed_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ (fast) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O (slow, RDS) Products 2-Methylcyclohexanol + Formic Acid Tetrahedral_Intermediate->Products - H⁺ (fast) Base_Catalyzed_Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ (slow, RDS) Products 2-Methylcyclohexanol + Formate Tetrahedral_Intermediate->Products - OR' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Solutions Prepare & Standardize Acid/Base Solutions Equilibrate Equilibrate Reactants at Desired Temperature Prep_Solutions->Equilibrate Mix Mix Reactants (t=0) Equilibrate->Mix Sample Withdraw Aliquots at Time Intervals Mix->Sample Quench Quench Reaction Sample->Quench Titrate Titrate Sample Quench->Titrate Calculate Calculate Concentrations Titrate->Calculate Plot Plot Data & Determine Rate Constant Calculate->Plot

Application Notes and Protocols: 2-Methylcyclohexyl Formate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-methylcyclohexyl formate as a versatile starting material in organic synthesis. The protocols outlined below are based on established chemical transformations of formate esters and are intended to serve as a foundational guide for laboratory applications.

Introduction

This compound is a cyclic ester that can serve as a precursor for a variety of valuable chemical entities. Its reactivity is centered around the formate ester functionality, which can undergo several key transformations including hydrolysis, transesterification, and formylation reactions. These reactions allow for the introduction of the 2-methylcyclohexanol moiety or the formyl group into target molecules, making it a useful building block in the synthesis of more complex structures, including potential pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 5726-28-3
Appearance Colorless liquid (predicted)
Boiling Point Not specified, but expected to be similar to related cyclohexyl esters.
Solubility Expected to be soluble in common organic solvents.

Key Synthetic Applications and Protocols

Hydrolysis to 2-Methylcyclohexanol

The hydrolysis of this compound provides a straightforward method for the preparation of 2-methylcyclohexanol, a valuable synthetic intermediate. This reaction can be catalyzed by either acid or base.

Reaction Scheme:

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a 1:1 mixture of water and a suitable organic co-solvent (e.g., dioxane or THF) to dissolve the ester.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-methylcyclohexanol.

  • Purify the product by distillation or column chromatography.

Expected Outcome:

This procedure is expected to yield 2-methylcyclohexanol. The yield will depend on the specific reaction conditions and purification method.

Transesterification to Other Esters

This compound can be converted to other esters via transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the formate ester with an alcohol.

Reaction Scheme:

Experimental Protocol (Base-Catalyzed Transesterification with Ethanol):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an excess of dry ethanol (which also serves as the solvent).

  • Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt) (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid or saturated ammonium chloride solution).

  • Remove the excess ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture (ethyl formate and 2-methylcyclohexanol).

  • The products can be separated and purified by fractional distillation.

Quantitative Data for Analogous Reactions:

Use as a Formylating Agent

This compound can act as a formylating agent for primary and secondary amines to produce N-substituted formamides. These formamides are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals.[2][3]

Reaction Scheme:

Experimental Protocol (Catalytic N-Formylation of Aniline):

  • In a reaction vessel, combine this compound (1.2 eq), aniline (1.0 eq), and a suitable catalyst. While specific catalysts for this ester are not documented, guanidine-based catalysts have been shown to be effective for formylations with methyl formate.[4]

  • The reaction can be performed neat or in a suitable solvent (e.g., acetonitrile).

  • Stir the mixture at room temperature or with heating, monitoring the reaction by TLC or GC.

  • Upon completion, the catalyst can be removed by filtration if heterogeneous, or the reaction mixture can be worked up by partitioning between an organic solvent and water.

  • The organic layer is then washed, dried, and concentrated.

  • The resulting N-phenylformamide (formanilide) and 2-methylcyclohexanol can be separated by column chromatography or crystallization.

Quantitative Data for Analogous Reactions:

The N-formylation of aniline with other formylating agents under optimized conditions can achieve high yields, often exceeding 90%. For example, using formic acid with a catalyst can yield formanilide in over 95% yield.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

hydrolysis This compound This compound 2-Methylcyclohexanol 2-Methylcyclohexanol This compound->2-Methylcyclohexanol H₂O, H⁺ or OH⁻

Hydrolysis of this compound.

transesterification This compound This compound New Formate Ester New Formate Ester This compound->New Formate Ester R-OH, H⁺ or OH⁻ 2-Methylcyclohexanol 2-Methylcyclohexanol This compound->2-Methylcyclohexanol

Transesterification of this compound.

formylation This compound This compound N-Substituted Formamide N-Substituted Formamide This compound->N-Substituted Formamide R₂NH, Catalyst 2-Methylcyclohexanol 2-Methylcyclohexanol This compound->2-Methylcyclohexanol

References

Troubleshooting & Optimization

Technical Support Center: Separation of 2-Methylcyclohexyl Formate Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of 2-methylcyclohexyl formate diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating cis- and trans-2-methylcyclohexyl formate diastereomers?

The primary challenge in separating these diastereomers lies in their similar physical and chemical properties, which result in close elution times in chromatographic systems. Achieving baseline separation often requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, temperature, and flow rate.

Q2: Which chromatographic techniques are most effective for this separation?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effective for separating this compound diastereomers. The choice between them depends on the sample volatility, thermal stability, and the desired scale of separation. Chiral chromatography, particularly with chiral stationary phases, can also be a powerful tool for resolving these types of isomers.

Q3: How can I improve the resolution between the diastereomer peaks?

To improve resolution, consider the following:

  • Column Selection: Use a high-resolution column with a stationary phase that provides good selectivity for diastereomers. For GC, a polar capillary column may be effective. For HPLC, a C18 or a specialized chiral column could be beneficial.

  • Mobile Phase/Carrier Gas Optimization: In HPLC, systematically vary the mobile phase composition. In GC, optimize the carrier gas flow rate and temperature program.

  • Temperature: Lowering the column temperature in both GC and HPLC can often enhance selectivity and improve resolution, albeit at the cost of longer run times.

  • Flow Rate: Optimizing the flow rate can improve column efficiency and, consequently, resolution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Peaks Inadequate column selectivity.- Switch to a column with a different stationary phase (e.g., a more polar phase for GC or a phenyl-hexyl phase for HPLC).- Consider using a chiral column.
Non-optimal mobile phase composition (HPLC).- Adjust the ratio of organic solvent to water.- Try a different organic modifier (e.g., acetonitrile vs. methanol).
Incorrect temperature settings.- In GC, use a slower temperature ramp.- In HPLC, try running the separation at a lower temperature.
Peak Tailing Active sites on the column.- Use a column with end-capping.- Add a modifier to the mobile phase (e.g., a small amount of a competitive base like triethylamine).
Sample overload.- Dilute the sample and inject a smaller volume.
Inconsistent Retention Times Fluctuations in temperature.- Ensure the column oven is properly calibrated and maintaining a stable temperature.
Changes in mobile phase composition (HPLC).- Prepare fresh mobile phase daily and ensure it is well-mixed.
Leaks in the system.- Perform a system leak check.

Experimental Protocols

Gas Chromatography (GC) Method for Diastereomer Separation

This protocol provides a starting point for separating this compound diastereomers using gas chromatography. Optimization may be required.

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 5°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Detector:

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

High-Performance Liquid Chromatography (HPLC) Method for Diastereomer Separation

This protocol provides a general method for the separation of non-polar diastereomers and can be adapted for this compound.

  • System: HPLC system with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). A chiral stationary phase column could also be screened for better selectivity.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm (as formate esters have a weak chromophore).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow sample_prep Sample Preparation (Dilution in appropriate solvent) gc_hplc Chromatographic System (GC or HPLC) sample_prep->gc_hplc gc_path Gas Chromatography (GC) gc_hplc->gc_path Volatile & Thermally Stable hplc_path High-Performance Liquid Chromatography (HPLC) gc_hplc->hplc_path Non-Volatile or Thermally Labile gc_params Set GC Parameters (Column, Temp Program, Flow Rate) gc_path->gc_params hplc_params Set HPLC Parameters (Column, Mobile Phase, Flow Rate) hplc_path->hplc_params injection Inject Sample gc_params->injection hplc_params->injection data_acq Data Acquisition injection->data_acq analysis Data Analysis (Peak Integration, Resolution Calculation) data_acq->analysis

Caption: Workflow for the separation of this compound diastereomers.

troubleshooting_logic start Poor Peak Resolution check_column Is the column appropriate for diastereomer separation? start->check_column change_column Action: Switch to a more selective column (e.g., polar for GC, chiral for HPLC). check_column->change_column No optimize_temp Are the temperature conditions optimized? check_column->optimize_temp Yes change_column->start adjust_temp Action: Lower the temperature or use a slower temperature ramp. optimize_temp->adjust_temp No optimize_mobile Is the mobile phase/flow rate optimized? optimize_temp->optimize_mobile Yes adjust_temp->start adjust_mobile Action: Adjust mobile phase composition (HPLC) or optimize flow rate (GC/HPLC). optimize_mobile->adjust_mobile No good_resolution Good Resolution Achieved optimize_mobile->good_resolution Yes adjust_mobile->start

Caption: Troubleshooting logic for poor peak resolution in diastereomer separation.

Technical Support Center: Purification of 2-Methylcyclohexyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Methylcyclohexyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on the synthesis of the analogous compound, 2-methylcyclohexyl acetate, the most common impurities are likely to be:

  • Unreacted starting materials: 2-methylcyclohexanol (both cis and trans isomers) and formic acid.

  • Byproducts: Dehydration of 2-methylcyclohexanol can lead to the formation of 1-methylcyclohexene and 3-methylcyclohexene.[1][2][3][4]

  • Residual catalyst: If an acid catalyst such as sulfuric acid is used for esterification, it will be present in the crude product.[5]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include:

  • Separation of cis and trans isomers: this compound exists as cis and trans diastereomers, which can be difficult to separate due to their similar physical properties.[2][6]

  • Removal of unreacted 2-methylcyclohexanol: The boiling point of 2-methylcyclohexanol is close to that of the product, making separation by distillation challenging.

  • Azeotrope formation: The possibility of azeotrope formation between the product and impurities can complicate purification by distillation.

Q3: How can I effectively remove acidic impurities like formic acid and the catalyst?

A3: Acidic impurities can be effectively removed by washing the crude product with a dilute basic solution, such as 5% sodium carbonate or sodium bicarbonate solution, until the aqueous layer is no longer acidic.[5][8] This neutralization step is a standard procedure in ester purification.[5][8]

Troubleshooting Guides

Issue 1: Low Purity After Distillation
Potential Cause Troubleshooting Step
Co-distillation of Impurities - Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for better separation of components with close boiling points. - Vacuum Distillation: Distilling under reduced pressure will lower the boiling points and can improve separation while minimizing thermal decomposition.
Presence of Azeotropes - Azeotropic Distillation: If an azeotrope is suspected, consider adding a third component (entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
Thermal Decomposition - Lower Distillation Temperature: Use vacuum distillation to reduce the boiling point. - Monitor Temperature Carefully: Ensure the distillation temperature does not significantly exceed the boiling point of the product under the given pressure.
Issue 2: Difficulty in Separating Cis and Trans Isomers
Potential Cause Troubleshooting Step
Similar Physical Properties - Preparative Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) on a preparative scale can be effective for separating diastereomers. The choice of stationary and mobile phases is crucial. For similar compounds, reversed-phase HPLC has been shown to be effective in separating cis and trans isomers.[9][10] - Selective Complexation: In some cases, one isomer may selectively form a complex with a specific reagent, allowing for its separation.
Issue 3: Low Overall Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Drive the Equilibrium: Use an excess of one reactant (typically the less expensive one) or remove water as it is formed (e.g., using a Dean-Stark apparatus) to shift the equilibrium towards the product side.[11]
Product Loss During Work-up - Minimize Transfers: Each transfer of the product between vessels can result in loss. Plan the purification workflow to minimize the number of transfers.[12][13][14] - Careful Extractions: During liquid-liquid extractions, ensure complete separation of the layers to avoid discarding the product with the aqueous phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Decomposition During Purification - Mild Purification Conditions: If thermal decomposition is suspected during distillation, consider alternative purification methods like column chromatography at room temperature.

Data Presentation

Table 1: Purity of 2-Methylcyclohexyl Acetate After Purification (Analogous Compound)

Purification StepPurity AchievedReference
Alkali Washing and High Vacuum Rectification99.45%[15]

Note: This data is for the analogous compound, 2-methylcyclohexyl acetate, and serves as an estimate of what may be achievable for this compound.

Experimental Protocols

General Purification Protocol for an Ester (Adapted for this compound)

This protocol is a general guideline and may require optimization for your specific reaction mixture.

  • Neutralization of Acidic Impurities:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

    • Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the washing with Na₂CO₃ solution until no more gas evolves.

    • Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when sufficient has been added.

    • Filter the solution to remove the drying agent.

  • Removal of Solvent and Fractional Distillation:

    • If a solvent was used in the reaction or extraction, remove it using a rotary evaporator.

    • Set up a fractional distillation apparatus.

    • Heat the flask gently and collect the fractions that distill at the expected boiling point of this compound. The boiling point will depend on the pressure (atmospheric or vacuum). It is advisable to collect several fractions and analyze their purity by GC-MS.

Mandatory Visualizations

Purification_Workflow Crude_Product Crude this compound (with impurities) Washing Washing with 5% Na2CO3 Solution Crude_Product->Washing Remove Acidic Impurities Drying Drying with Anhydrous MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Distillation Fractional / Vacuum Distillation Filtration->Distillation Separate by Boiling Point Pure_Product Pure this compound Distillation->Pure_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Low_Purity Start Low Purity After Distillation Impurity_Check Identify Impurities (GC-MS) Start->Impurity_Check Close_Boiling Close Boiling Impurities? Impurity_Check->Close_Boiling Thermal_Degradation Thermal Degradation? Impurity_Check->Thermal_Degradation Fractional_Distillation Use Fractional Distillation Close_Boiling->Fractional_Distillation Yes Chromatography Consider Preparative Chromatography Close_Boiling->Chromatography If distillation fails Vacuum_Distillation Use Vacuum Distillation Thermal_Degradation->Vacuum_Distillation Yes

Caption: A logical troubleshooting guide for addressing low purity issues.

References

optimizing reaction conditions for 2-Methylcyclohexyl formate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylcyclohexyl formate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through the Fischer esterification of 2-methylcyclohexanol with formic acid in the presence of an acid catalyst. The reaction is an equilibrium process where water is also formed as a byproduct.[1][2] To drive the reaction towards the product side, it is common to use an excess of one of the reactants (usually the alcohol) or to remove the water as it is formed, for instance, by azeotropic distillation.[1][3][4]

Q2: What catalysts are suitable for this esterification?

A variety of acid catalysts can be used for the Fischer esterification.[2] Commonly used catalysts include:

  • Brønsted acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are frequently employed.[2][5][6]

  • Lewis acids: Scandium(III) triflate and other Lewis acids can also catalyze the reaction.[5]

  • Solid acid catalysts: For easier separation and purification, solid acid catalysts like sulfonic acid ion exchange resins (e.g., Amberlyst-15) or montmorillonite-based clays can be utilized.[1][7]

  • Boron oxide (B₂O₃): This reagent can act as a catalyst and also serves to trap the water produced during the reaction, thus driving the equilibrium towards the ester product.[8]

Q3: What are the typical reaction conditions?

While specific optimal conditions can vary, typical reaction temperatures for Fischer esterification range from 60–110 °C, and reaction times can be anywhere from 1 to 10 hours.[5] The reaction can be run without a solvent, especially if an excess of 2-methylcyclohexanol is used, or in a non-polar solvent like toluene or hexane to facilitate water removal via a Dean-Stark apparatus.[5]

Q4: How can the progress of the reaction be monitored?

The progress of the esterification can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting alcohol and the appearance of the ester product.

  • Gas Chromatography (GC): To quantify the conversion of 2-methylcyclohexanol to this compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the ratio of starting material to product.

Q5: What is the recommended work-up and purification procedure?

After the reaction is complete, the typical work-up procedure involves:

  • Neutralization: The acidic catalyst is neutralized, often by washing with a weak base such as a saturated sodium bicarbonate solution.[10]

  • Extraction: The ester is extracted into an organic solvent.

  • Washing: The organic layer is washed with water or brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[10]

  • Purification: The final product is purified by distillation.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Insufficient heating. 3. Equilibrium not shifted towards products. 4. Wet reagents or glassware.1. Use fresh or properly stored catalyst. 2. Ensure the reaction is heated to the appropriate temperature (typically 60-110 °C).[5] 3. Use a Dean-Stark apparatus to remove water, or use an excess of one reactant (e.g., 2-methylcyclohexanol).[3][5] 4. Ensure all reagents and glassware are thoroughly dried before use.
Presence of unreacted 2-methylcyclohexanol 1. Incomplete reaction. 2. Reaction has reached equilibrium.1. Increase the reaction time or temperature. 2. Add more catalyst. 3. Actively remove water from the reaction mixture.
Formation of side products (e.g., alkenes) Dehydration of 2-methylcyclohexanol, which is an acid-catalyzed process, can lead to the formation of 1-methylcyclohexene and/or 3-methylcyclohexene.[9]1. Use a milder catalyst. 2. Lower the reaction temperature. 3. Minimize the reaction time.
Product appears cloudy or contains water after work-up Incomplete drying of the organic layer.1. Ensure a sufficient amount of drying agent is used. The drying agent should be free-flowing and not clumped together.[10] 2. Increase the drying time. 3. Perform a final wash with brine to help remove dissolved water before adding the drying agent.
Difficulty in separating the ester from the reaction mixture Inefficient extraction or emulsion formation during work-up.1. Ensure the correct solvents are used for extraction. 2. To break up emulsions, add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking.

Experimental Protocols & Data

General Experimental Protocol for this compound Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus), add 2-methylcyclohexanol and formic acid.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation.

Table 1: Influence of Reactant Molar Ratio on Ester Yield (Analogous Acetate Synthesis)

Molar Ratio (2-Methylcyclohexanol : Acetic Acid)CatalystYield of 2-Methylcyclohexyl Acetate (%)
1 : 1.2Tosic Acid>96
1 : 1.3Tosic Acid>96

Data adapted from a patent for the synthesis of 2-methylcyclohexyl acetate, as specific data for the formate ester was not available in the search results.

Table 2: Comparison of Catalysts for Esterification (General)

CatalystAdvantagesDisadvantages
Sulfuric Acid Inexpensive, highly effective.[2]Can cause charring and side reactions, difficult to remove.
p-Toluenesulfonic Acid Solid, easier to handle than sulfuric acid.[5]Can be corrosive.
Sulfonic Acid Ion Exchange Resins Heterogeneous, easily filtered off, reusable.[1]May have lower activity than homogeneous catalysts.
Boron Oxide Acts as both a catalyst and a dehydrating agent.[8]Requires a stoichiometric amount.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Methylcyclohexanol 2-Methylcyclohexanol Esterification Esterification 2-Methylcyclohexanol->Esterification Formic Acid Formic Acid Formic Acid->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_start cluster_causes cluster_solutions Start Low Yield? Equilibrium Equilibrium Issue? Start->Equilibrium Yes SideReaction Side Reaction (Dehydration)? Start->SideReaction No RemoveWater Remove Water (Dean-Stark) Equilibrium->RemoveWater Yes ExcessReactant Use Excess Reactant Equilibrium->ExcessReactant Yes Incomplete Incomplete Reaction? SideReaction->Incomplete No LowerTemp Lower Temperature SideReaction->LowerTemp Yes MilderCatalyst Use Milder Catalyst SideReaction->MilderCatalyst Yes IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Yes IncreaseTemp Increase Temperature Incomplete->IncreaseTemp Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

preventing decomposition of 2-Methylcyclohexyl formate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methylcyclohexyl formate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The most common cause of decomposition for this compound is hydrolysis. This reaction breaks the ester bond, yielding 2-methylcyclohexanol and formic acid. The hydrolysis can be catalyzed by the presence of acids or bases. Additionally, prolonged exposure to high temperatures can also lead to thermal decomposition.

Q2: How can I tell if my sample of this compound has started to decompose?

A2: Decomposition can be indicated by a change in the physical properties of the sample, such as a change in odor (e.g., a more acidic smell due to the formation of formic acid) or a shift in its refractive index. For a more definitive assessment, analytical techniques such as Gas Chromatography (GC) can be used to detect the presence of impurities like 2-methylcyclohexanol and formic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal the presence of these degradation products.

Q3: Are there any specific storage conditions recommended to prevent decomposition?

A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air. The container should be tightly sealed to avoid the ingress of water vapor.

Q4: Can residual catalyst from the synthesis process lead to decomposition?

A4: Yes, residual acid or base catalysts from the synthesis process are a significant factor in promoting the hydrolysis of this compound. It is crucial to thoroughly purify the ester after synthesis to remove any such residues.

Troubleshooting Guides

Issue 1: Unexpected Results in a Reaction Using this compound
  • Symptom: The reaction yield is lower than expected, or side products are observed.

  • Possible Cause: The this compound may have partially decomposed, introducing impurities (2-methylcyclohexanol and formic acid) into the reaction mixture.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the this compound using GC or NMR.

    • Repurify if Necessary: If impurities are detected, repurify the ester by washing with a mild base followed by drying and distillation (see Experimental Protocols section).

    • Use Fresh Sample: If possible, use a fresh, unopened sample of the ester.

Issue 2: Change in pH of a Solution Containing this compound Over Time
  • Symptom: The pH of a solution containing the ester becomes more acidic over time.

  • Possible Cause: Hydrolysis of the ester is occurring, leading to the formation of formic acid.

  • Troubleshooting Steps:

    • Control Moisture: Ensure that the solvent and all reaction components are anhydrous.

    • Buffer the System: If compatible with the experimental conditions, consider using a non-nucleophilic buffer to maintain a neutral pH.

    • Add an Acid Scavenger: For long-term experiments or storage in solution, the addition of a mild, non-interfering acid scavenger, such as proton sponge (1,8-Bis(dimethylamino)naphthalene), can be considered, though its compatibility with the specific reaction should be verified.

Data Presentation

EsterAlcohol MoietyAcyl GroupRelative Rate of Base-Catalyzed Hydrolysis (Qualitative)Steric Hindrance
Methyl formatePrimaryFormylVery FastLow
Ethyl formatePrimaryFormylFastLow
Isopropyl formateSecondaryFormylModerateMedium
tert-Butyl formateTertiaryFormylSlowHigh
This compound Secondary (Bulky) Formyl Slow to Moderate High
Ethyl acetatePrimaryAcetylModerateMedium

This table is a qualitative representation based on established principles of organic chemistry. The bulky 2-methylcyclohexyl group provides significant steric hindrance, which is expected to slow the rate of hydrolysis compared to simpler primary and secondary alkyl formates.

Experimental Protocols

Protocol 1: Purification of this compound to Remove Acidic Impurities

This protocol describes a standard laboratory procedure for the removal of acidic impurities that can catalyze the decomposition of the ester.

  • Initial Wash: Dissolve the crude this compound in a nonpolar organic solvent with low water miscibility, such as diethyl ether or dichloromethane (approximately 3-5 volumes of solvent to 1 volume of ester).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are suitable choices.[1] Add the drying agent until it no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation (Optional but Recommended): For the highest purity, the ester can be distilled under reduced pressure.

Protocol 2: Long-Term Storage of this compound
  • Ensure Purity: Before storage, ensure the ester is pure and free from acidic or basic residues by following the purification protocol.

  • Use a Suitable Container: Store the purified ester in a clean, dry glass bottle with a tightly sealing cap. A cap with a PTFE (Teflon) liner is recommended.

  • Inert Atmosphere: If possible, flush the headspace of the container with a dry, inert gas such as argon or nitrogen before sealing.

  • Add a Drying Agent: For an extra layer of protection against moisture, a small amount of a neutral drying agent, such as molecular sieves (3Å or 4Å), can be added to the storage container.

  • Storage Conditions: Store the sealed container in a cool (refrigerator temperatures are ideal), dark, and dry place.

Mandatory Visualization

Decomposition_Pathways ester 2-Methylcyclohexyl formate products Decomposition Products: 2-Methylcyclohexanol + Formic Acid ester->products Hydrolysis h2o Water (H₂O) h2o->products acid_cat Acid Catalyst (H⁺) acid_cat->products Accelerates base_cat Base Catalyst (OH⁻) base_cat->products Accelerates

Caption: Primary decomposition pathway of this compound via hydrolysis.

Troubleshooting_Workflow start Decomposition Suspected? check_purity Check Purity (GC/NMR) start->check_purity Yes storage_issue Review Storage (Protocol 2) start->storage_issue No, but for long-term use impurities_found Impurities Detected? check_purity->impurities_found purify Purify Ester (Protocol 1) impurities_found->purify Yes no_impurities Ester is Pure. Check other experimental parameters. impurities_found->no_impurities No use_fresh Use Fresh Sample purify->use_fresh

Caption: Troubleshooting workflow for suspected decomposition of this compound.

References

Technical Support Center: 2-Methylcyclohexyl Formate GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the GC-MS analysis of 2-Methylcyclohexyl formate.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound?

A1: The molecular formula of this compound is C8H14O2, and its molecular weight is approximately 142.20 g/mol .[1]

Q2: What are the expected major ions in the mass spectrum of this compound?

Predicted Mass Spectrum Fragmentation for this compound

m/zPredicted Fragment IonDescription
142[C8H14O2]+•Molecular Ion (M+)
113[C7H13O]+Loss of formyl group (-CHO)
96[C7H12]+•Loss of formic acid (HCOOH) via rearrangement
81[C6H9]+Loss of methyl group from the cyclohexyl radical cation
67[C5H7]+Fragmentation of the cyclohexyl ring
55[C4H7]+Further fragmentation of the cyclohexyl ring
41[C3H5]+Allylic carbocation from ring fragmentation

Q3: Can cis and trans isomers of this compound be separated by GC-MS?

A3: Yes, it is generally possible to separate cis and trans isomers of substituted cyclohexanes using gas chromatography. The separation efficiency will depend on the type of GC column and the temperature program. Typically, the trans isomer will have a slightly shorter retention time than the cis isomer.[2] Specialized columns, such as those with cyclodextrin-based stationary phases, can enhance the separation of geometric isomers.

Q4: What are potential impurities or co-eluting substances?

A4: Potential impurities can originate from the synthesis of this compound. A common synthesis route involves the esterification of 2-methylcyclohexanol.[3] Therefore, unreacted 2-methylcyclohexanol is a likely impurity. Other potential contaminants could include solvent residues from the synthesis and purification process.

Troubleshooting Guides

Problem 1: No peak corresponding to this compound is observed.

Possible CauseSuggested Solution
Incorrect GC Inlet Parameters Ensure the inlet temperature is appropriate for the volatility of the compound (typically 250 °C). Check for leaks in the injection port, which can lead to sample loss.
Sample Degradation This compound could potentially degrade in a hot inlet. Try using a lower injection temperature or a deactivated inlet liner.
Column Issues The column may be contaminated or degraded. Bake out the column according to the manufacturer's instructions or trim the first few centimeters. Ensure the correct column polarity is being used.
MS Detector Issues Verify that the mass spectrometer is properly tuned and that the filament is on. Check the detector voltage and ensure there are no vacuum leaks.[4]

Problem 2: Poor peak shape (tailing or fronting).

Possible CauseSuggested Solution
Active Sites in the GC System Active sites in the inlet liner, column, or connections can cause peak tailing. Use a deactivated liner and ensure all connections are clean and properly made.[5]
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and reinject.
Inappropriate Oven Temperature If the initial oven temperature is too high, the solvent may not focus properly on the column, leading to peak distortion. Optimize the initial oven temperature and hold time.
Contamination Contamination in the syringe, inlet, or column can interact with the analyte and cause poor peak shape. Clean or replace the contaminated components.

Problem 3: Co-elution of isomers or impurities.

Possible CauseSuggested Solution
Inadequate Chromatographic Resolution Modify the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds like cis and trans isomers.
Incorrect Column Phase The stationary phase may not be suitable for separating the isomers. Consider a column with a different polarity or a chiral column for better resolution.
Sample Preparation If 2-methylcyclohexanol is a suspected impurity, consider a derivatization step to alter its retention time. Silylation is a common method for derivatizing alcohols.[6][7]

Problem 4: Unidentified peaks in the chromatogram.

Possible CauseSuggested Solution
Contamination Contaminants can be introduced from various sources including the sample, solvent, glassware, or the GC-MS system itself. Common contaminants include phthalates from plastics, siloxanes from column bleed, and hydrocarbons from pump oil.[8][9]
Septum Bleed Particles from the injection port septum can enter the system. Use high-quality, low-bleed septa and replace them regularly.
Column Bleed Operating the column above its maximum temperature limit can cause the stationary phase to degrade and elute, resulting in a rising baseline and ghost peaks.

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher).

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Visualizations

Below are diagrams illustrating key workflows and relationships in the troubleshooting process.

gcms_troubleshooting_workflow start Start: GC-MS Analysis Issue check_chromatogram Review Chromatogram (Peak Shape, Retention Time) start->check_chromatogram no_peak No Peak or Very Small Peak check_chromatogram->no_peak Absent bad_peak_shape Poor Peak Shape (Tailing/Fronting) check_chromatogram->bad_peak_shape Distorted extra_peaks Unexpected Peaks check_chromatogram->extra_peaks Present check_injection Verify Injection (Syringe, Sample, Inlet) no_peak->check_injection check_active_sites Inspect for Active Sites (Liner, Column) bad_peak_shape->check_active_sites check_contamination Identify Contaminants (Blank Run, Library Search) extra_peaks->check_contamination check_gc_conditions Check GC Method (Temperatures, Flow) check_injection->check_gc_conditions OK check_ms_tune Check MS Tune & Vacuum check_gc_conditions->check_ms_tune OK resolve Problem Resolved check_ms_tune->resolve Issue Found & Fixed check_concentration Dilute Sample check_active_sites->check_concentration OK check_concentration->check_gc_conditions OK check_contamination->resolve Source Identified

Caption: A logical workflow for troubleshooting common GC-MS analysis issues.

fragmentation_pathway M This compound [C8H14O2]+• m/z = 142 loss_formyl Loss of -CHO [C7H13O]+ m/z = 113 M->loss_formyl loss_formic_acid Loss of HCOOH [C7H12]+• m/z = 96 M->loss_formic_acid cyclohexyl_frag Cyclohexyl Ring Fragmentation loss_formic_acid->cyclohexyl_frag frag_81 [C6H9]+ m/z = 81 cyclohexyl_frag->frag_81 frag_67 [C5H7]+ m/z = 67 cyclohexyl_frag->frag_67

Caption: Predicted fragmentation pathway for this compound in EI-MS.

References

Technical Support Center: 2-Methylcyclohexyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-Methylcyclohexyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via Fischer esterification of 2-methylcyclohexanol and formic acid?

The most prevalent impurities can be categorized into three groups:

  • Unreacted Starting Materials: Due to the equilibrium nature of the Fischer esterification, residual 2-methylcyclohexanol and formic acid are often present in the crude product.

  • Dehydration Products: Acid-catalyzed dehydration of 2-methylcyclohexanol is a significant side reaction, leading to the formation of isomeric alkenes: 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[1][2]

  • Oxidation Product: Oxidation of the secondary alcohol, 2-methylcyclohexanol, can occur, yielding 2-methylcyclohexanone.

Q2: What causes the formation of these impurities?

  • Unreacted Starting Materials: The Fischer esterification is a reversible reaction. To drive the reaction towards the product, it is essential to remove water as it is formed, for instance, by azeotropic distillation. Incomplete reaction times or insufficient water removal will result in the presence of starting materials.

  • Dehydration Products: The acidic catalyst (often sulfuric or phosphoric acid) used for the esterification can also catalyze the elimination of water from the 2-methylcyclohexanol, leading to the formation of a carbocation intermediate that then forms various isomeric alkenes.

  • Oxidation Product: The presence of oxidizing agents or exposure to air at elevated temperatures can lead to the oxidation of the 2-methylcyclohexanol starting material to 2-methylcyclohexanone.

Q3: How can I minimize the formation of these impurities?

  • To reduce unreacted starting materials: Use an excess of one reactant (typically the less expensive one) and effectively remove water from the reaction mixture as it forms.

  • To minimize dehydration: Use milder reaction temperatures and a less acidic catalyst if possible. Shorter reaction times can also limit the extent of this side reaction.

  • To prevent oxidation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified, peroxide-free reagents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction due to equilibrium.Use a Dean-Stark apparatus or other methods to remove water. Increase the excess of one reactant.
Significant formation of alkene byproducts.Lower the reaction temperature. Consider using a milder acid catalyst.
Product is contaminated with a substance with a characteristic "fruity" or "sweet" odor different from the desired ester. Presence of dehydration products (alkenes).Confirm the presence of alkenes using GC-MS, IR (C=C stretch), or NMR spectroscopy. Optimize reaction conditions to minimize dehydration.
Product analysis shows a peak corresponding to a ketone. Oxidation of 2-methylcyclohexanol.Ensure the reaction is carried out under an inert atmosphere. Check starting materials for peroxide impurities.
Aqueous work-up is difficult due to emulsion formation. Presence of unreacted formic acid or other acidic impurities.Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction.

Quantitative Data

The relative abundance of dehydration byproducts can vary based on reaction conditions. Below is a table summarizing typical distribution ratios of the major alkene isomers identified by gas chromatography (GC) in a related dehydration experiment.

Impurity Typical Distribution (%)
1-Methylcyclohexene66 - 82%[1][2]
3-Methylcyclohexene18 - 34%[1][2]
MethylenecyclohexaneTrace amounts

Note: This data is from the direct dehydration of 2-methylcyclohexanol and serves as an estimate for the side reaction during esterification.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Impurities

This method is used to separate, identify, and quantify the volatile components of the reaction mixture.

1. Sample Preparation:

  • Dilute 1 drop of the crude reaction mixture with 1 mL of a suitable solvent (e.g., acetone or dichloromethane).[3]

2. GC-MS Instrument Conditions (Example):

  • Injection Volume: 1 µL
  • Injector Temperature: 250 °C
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase to 150 °C at a rate of 10 °C/min.
  • Hold at 150 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-300.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, 2-methylcyclohexanol, 1-methylcyclohexene, 3-methylcyclohexene, and 2-methylcyclohexanone by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantify the relative peak areas to determine the percentage of each component in the mixture.

Visualizations

Logical Relationship of Impurity Formation

G A 2-Methylcyclohexanol (Starting Material) C This compound (Desired Product) A->C Esterification D Dehydration Products (1-Methylcyclohexene, 3-Methylcyclohexene) A->D Side Reaction: Dehydration E Oxidation Product (2-Methylcyclohexanone) A->E Side Reaction: Oxidation F Unreacted Starting Materials A->F Incomplete Reaction B Formic Acid (Starting Material) B->C B->F Incomplete Reaction

Caption: Formation pathways of common impurities.

Experimental Workflow for Impurity Analysis

G A Crude Product from This compound synthesis B Sample Preparation: Dilution A->B C GC-MS Analysis B->C D Data Processing: Peak Identification & Quantification C->D E Impurity Profile Report D->E

Caption: Workflow for impurity analysis.

References

Technical Support Center: 2-Methylcyclohexyl Formate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methylcyclohexyl formate.

Troubleshooting Guides

This section addresses common issues encountered during the production of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield of this compound during our scale-up synthesis. What are the potential causes and how can we improve the yield?

Answer:

Low yield in the Fischer esterification of 2-methylcyclohexanol with formic acid is a common issue, primarily due to the reversible nature of the reaction. The equilibrium between reactants (2-methylcyclohexanol and formic acid) and products (this compound and water) can be unfavorable. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction/Equilibrium Not Shifted Towards Products: The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the formation of the ester, Le Chatelier's principle must be applied.

    • Solution 1: Use of Excess Reactant: Increase the molar ratio of one of the reactants. Using an excess of the less expensive reactant, typically formic acid, can shift the equilibrium to the product side.

    • Solution 2: Water Removal: The water produced as a byproduct can hydrolyze the ester back to the starting materials. Continuous removal of water is crucial for achieving high yields. This can be accomplished by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, hexane) to remove water as it is formed.

      • Use of a Dehydrating Agent: While less common for large-scale reactions, drying agents like molecular sieves can be used in smaller-scale experiments.

  • Sub-optimal Catalyst Concentration or Activity: An acid catalyst is necessary to protonate the carbonyl group of formic acid, making it more susceptible to nucleophilic attack by the alcohol.

    • Solution: Ensure the use of an appropriate acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), at a suitable concentration. The catalyst should be fresh and active.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Increase the reaction time or temperature as needed, but be cautious of potential side reactions at higher temperatures.

Issue 2: Presence of Significant Impurities in the Final Product

Question: Our purified this compound is contaminated with significant impurities. What are the likely impurities and how can we remove them?

Answer:

The most common impurities in the synthesis of this compound are unreacted starting materials, byproducts from side reactions, and residual catalyst.

  • Unreacted 2-Methylcyclohexanol and Formic Acid: Due to the reversible nature of the reaction, some starting materials will likely remain.

    • Purification Step:

      • Neutralization: After the reaction, the mixture should be washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and any unreacted formic acid.

      • Water Wash: Subsequent washing with water will help remove any remaining salts and water-soluble components.

      • Distillation: Fractional distillation is an effective method to separate the desired ester from the higher-boiling 2-methylcyclohexanol.

  • Dehydration Byproducts: 1-Methylcyclohexene and 3-Methylcyclohexene: Under acidic and heated conditions, the starting material, 2-methylcyclohexanol, can undergo dehydration to form alkenes.[1][2][3][4][5] This is a significant side reaction that can reduce the yield of the desired ester.

    • Mitigation Strategy:

      • Control Reaction Temperature: Avoid excessively high temperatures during the esterification reaction.

      • Choice of Catalyst: While strong protic acids are needed for esterification, they also promote dehydration. The use of milder catalysts or optimizing the concentration of the strong acid can help minimize this side reaction.

    • Purification: These alkene byproducts have lower boiling points than this compound and can typically be removed during fractional distillation.

  • Dimerization/Polymerization Products: Under harsh acidic conditions, the alkene byproducts can potentially undergo polymerization, leading to higher molecular weight impurities.

    • Mitigation Strategy: Maintain careful control over reaction temperature and time.

    • Purification: These high-boiling impurities can usually be separated from the desired product by distillation, where they will remain in the distillation pot.

Quantitative Data: Dehydration of 2-Methylcyclohexanol

Several studies have investigated the acid-catalyzed dehydration of 2-methylcyclohexanol, providing insights into the expected byproduct distribution. According to Zaitsev's rule, the more substituted alkene, 1-methylcyclohexene, is the major product.[1][4][5]

ProductTypical Distribution Ratio[5]
1-Methylcyclohexene~80%
3-Methylcyclohexene~20%

The overall yield of the dehydration reaction can vary significantly depending on the reaction conditions, with some lab-scale experiments reporting yields of the alkene mixture as low as 18.65%[1] and others ranging from 35% to 68.65%.[2][4] This highlights the importance of carefully controlling reaction conditions to favor esterification over dehydration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: Strong protic acids are typically used as catalysts for Fischer esterification. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The choice of catalyst may depend on the scale of the reaction and the desired reaction conditions.

Q2: How can I effectively remove water from the reaction mixture during a large-scale synthesis?

A2: For large-scale production, azeotropic distillation using a Dean-Stark apparatus is the most effective method for removing water. This involves adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene or hexane). The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent, which is then returned to the reaction vessel.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3:

  • Flammability: 2-methylcyclohexanol and the resulting ester are flammable. Ensure that the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Corrosive Acids: Strong acid catalysts like sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

  • Pressure Build-up: When neutralizing the acidic reaction mixture with sodium bicarbonate, carbon dioxide gas is evolved, which can cause pressure build-up. The neutralization should be performed carefully and with adequate venting.

Q4: Can formic acid itself act as a catalyst?

A4: Yes, formic acid can act as an esterification catalyst, although it is a weaker catalyst than strong mineral acids. This self-catalysis can sometimes lead to re-esterification during product workup and purification, especially during distillation if there is residual methanol present (in cases where methyl formate is an intermediate).

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification with Azeotropic Water Removal

Materials:

  • 2-methylcyclohexanol

  • Formic acid (excess, e.g., 1.5 to 2 equivalents)

  • Sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 2-methylcyclohexanol, formic acid, and toluene.

  • Slowly add the catalytic amount of sulfuric acid to the stirred mixture.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Logical Relationship: Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound cause1 Incomplete Reaction/ Unfavorable Equilibrium start->cause1 cause2 Sub-optimal Catalyst start->cause2 cause3 Dehydration Side Reaction start->cause3 solution1a Use Excess Reactant cause1->solution1a solution1b Remove Water (Azeotropic Distillation) cause1->solution1b solution2 Optimize Catalyst Type and Concentration cause2->solution2 solution3 Control Reaction Temperature cause3->solution3 synthesis_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Charge Reactants: - 2-Methylcyclohexanol - Formic Acid - Toluene - H₂SO₄ reflux 2. Reflux with Azeotropic Water Removal reactants->reflux cool 3. Cool to Room Temperature reflux->cool wash 4. Wash with H₂O, NaHCO₃, Brine cool->wash dry 5. Dry Organic Layer wash->dry concentrate 6. Concentrate dry->concentrate distill 7. Fractional Distillation concentrate->distill product Purified 2-Methylcyclohexyl Formate distill->product

References

Technical Support Center: Synthesis of 2-Methylcyclohexyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 2-Methylcyclohexyl formate. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the Fischer-Speier esterification of 2-methylcyclohexanol with formic acid using an acid catalyst. This is an equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.

Q2: Which catalysts are typically used for this esterification?

A range of catalysts can be employed, from traditional Brønsted acids to solid acid catalysts. The choice of catalyst can significantly impact yield, selectivity, and the prevalence of side reactions. Common catalysts include:

  • Strong Mineral Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective but can lead to side reactions.

  • Solid Acid Catalysts: Cation exchange resins (e.g., Amberlyst-15) are a milder alternative that can minimize side reactions.[1]

  • Lewis Acids: Compounds like bismuth(III) triflate (Bi(OTf)₃) and zirconium compounds have been studied for esterifications.[2]

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reaction is the acid-catalyzed dehydration of 2-methylcyclohexanol, a secondary alcohol, to form alkenes such as 1-methylcyclohexene and 3-methylcyclohexene. This is particularly problematic with strong acid catalysts and higher reaction temperatures. Another potential side reaction is the formation of ethers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium.Remove water as it forms, either by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a dehydrating agent.
Suboptimal catalyst choice or concentration.Optimize the catalyst loading. Consider switching to a more efficient catalyst for secondary alcohols, such as a cation exchange resin.
Significant Formation of Alkene Byproducts Use of a strong acid catalyst (e.g., H₂SO₄) that promotes dehydration.Switch to a milder catalyst, such as a solid acid catalyst like a cation exchange resin.[3] These catalysts are known to reduce dehydration in the esterification of secondary alcohols.[3]
High reaction temperature.Lower the reaction temperature. This may require a longer reaction time or a more active catalyst.
Difficulty in Product Purification Presence of unreacted starting materials and acidic catalyst.Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted formic acid. Use distillation to separate the this compound from unreacted 2-methylcyclohexanol and any high-boiling byproducts.
Reaction is very slow Steric hindrance of the secondary alcohol.Increase the catalyst concentration or switch to a more active catalyst. Be mindful that increasing catalyst acidity may also increase side reactions. Consider increasing the reaction temperature, but monitor for dehydration.

Catalyst Performance Data

The following table summarizes the performance of different types of catalysts for the esterification of alcohols. While specific data for this compound is limited, this provides a general comparison.

Catalyst TypeExampleTypical YieldKey AdvantagesKey Disadvantages
Brønsted Acid H₂SO₄, TsOHVariable, can be highLow cost, readily availablePromotes dehydration of secondary alcohols, corrosive, difficult to remove
Solid Acid Cation Exchange ResinHighMinimizes side reactions, easily separable, reusableHigher initial cost, may have lower activity than strong acids
Lewis Acid Bi(OTf)₃, ZrOCl₂·8H₂OModerate to High[2][4]High catalytic activity in low amounts[2]Can be sensitive to water, potential for ether formation[2]

Experimental Protocols

General Protocol for Esterification using a Solid Acid Catalyst (Cation Exchange Resin):

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 2-methylcyclohexanol, an excess of formic acid (e.g., 1.5 to 2 equivalents), and the cation exchange resin (e.g., 5-10% by weight of the alcohol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the solid catalyst. The resin can often be washed, dried, and reused.

  • Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by fractional distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Combine Reactants (2-methylcyclohexanol, formic acid, catalyst) reflux 2. Heat to Reflux reagents->reflux monitor 3. Monitor Reaction (TLC, GC) reflux->monitor filter 4. Filter Catalyst monitor->filter Reaction Complete neutralize 5. Neutralize & Wash filter->neutralize dry 6. Dry Organic Layer neutralize->dry purify 7. Purify (Distillation) dry->purify product product purify->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impurities equilibrium Incomplete Reaction (Equilibrium) start->equilibrium dehydration Dehydration Side Reaction start->dehydration catalyst_issue Suboptimal Catalyst start->catalyst_issue remove_water Remove Water (e.g., Dean-Stark) equilibrium->remove_water change_catalyst Use Milder Catalyst (e.g., Cation Exchange Resin) dehydration->change_catalyst catalyst_issue->change_catalyst optimize_conditions Optimize Conditions (Temp, Time, Conc.) catalyst_issue->optimize_conditions end end remove_water->end Improved Yield change_catalyst->end optimize_conditions->end

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectral Data of 2-Methylcyclohexyl Formate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data Comparison

The following tables summarize the predicted key spectral data for cis- and trans-2-Methylcyclohexyl formate. These predictions are based on the known spectral data of the corresponding 2-methylcyclohexanol isomers and the expected influence of the formate group.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Assignment Predicted Chemical Shift (ppm) - cis-isomer Predicted Chemical Shift (ppm) - trans-isomer Key Distinguishing Features
Formate Proton (-OCHO)~8.05~8.05A sharp singlet, expected to be at a similar downfield position for both isomers.
Methine Proton (-CH-O)~4.8 - 5.0~4.6 - 4.8The cis isomer is predicted to have a more downfield shifted and broader multiplet for this proton due to its axial orientation in the most stable chair conformation. The trans isomer's equatorial proton is expected to be more upfield.
Methyl Protons (-CH₃)~0.9 (doublet)~1.0 (doublet)The chemical shift of the methyl group will be influenced by its axial or equatorial position, leading to slight differences between the isomers.
Cyclohexyl Protons~1.0 - 2.0~1.0 - 2.0A complex series of overlapping multiplets.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Assignment Predicted Chemical Shift (ppm) - cis-isomer Predicted Chemical Shift (ppm) - trans-isomer Key Distinguishing Features
Carbonyl Carbon (-OCHO)~161~161The formate carbonyl carbon is expected to have a similar chemical shift in both isomers.[1][2]
Methine Carbon (-CH-O)~75~80A significant difference is expected here. The carbon bearing the formate group will likely be more shielded (upfield) in the cis isomer due to steric interactions.
Methyl Carbon (-CH₃)~16~20The stereochemistry will influence the shielding of the methyl carbon.
Cyclohexyl Carbons~20 - 40~20 - 40The chemical shifts of the other ring carbons will also show subtle differences based on the isomer's conformation.

Table 3: Predicted Key IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) - cis-isomer Predicted Wavenumber (cm⁻¹) - trans-isomer Key Distinguishing Features
C=O Stretch (formate)~1720 - 1725~1720 - 1725A strong, sharp absorption characteristic of an ester carbonyl group.[3][4][5][6] Little difference is expected between the isomers.
C-O Stretch (formate)~1170 - 1180~1170 - 1180A strong C-O stretching band is also characteristic of the ester group.
C-H Stretch (alkane)~2850 - 2960~2850 - 2960Typical alkane C-H stretching absorptions.

Table 4: Predicted Key Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion Key Distinguishing Features
142[M]⁺The molecular ion peak is expected to be present, though it may be of low intensity.
97[M - OCHO]⁺Loss of the formate group is a likely fragmentation pathway for both isomers.
81[C₆H₉]⁺A common fragment for cyclohexyl systems resulting from dehydration of the cyclohexene radical cation.
67[C₅H₇]⁺Further fragmentation of the cyclohexyl ring.
45[HCOO]⁺ or [CHOOH]⁺A fragment corresponding to the formate moiety.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data discussed above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the 2-methylcyclohexyl formate isomer is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used, with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. The spectral width is set to cover the range of 0-10 ppm.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C. The spectral width is set to cover the range of 0-200 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of the neat liquid sample of the this compound isomer is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the this compound isomer in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.

  • Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Visualization of Isomer-Spectrum Relationship

G Logical Workflow for Spectral Comparison of this compound Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Predicted Spectral Data cluster_analysis Comparative Analysis cis cis-2-Methylcyclohexyl formate NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-2-Methylcyclohexyl formate trans->NMR trans->IR trans->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Absorption Bands (C=O, C-O stretches) IR->IR_data MS_data Molecular Ion Peak Fragmentation Pattern MS->MS_data Comparison Distinguishing Features (e.g., -CH-O proton shift) NMR_data->Comparison IR_data->Comparison MS_data->Comparison

Caption: Workflow for Isomer Differentiation.

References

A Comparative Guide to Chiral Formates in Asymmetric Synthesis: Spotlight on 2-Methylcyclohexyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral auxiliary or reagent is paramount to achieving high enantioselectivity. Chiral formate esters have emerged as valuable acyl donors in enzyme-catalyzed kinetic resolutions, particularly for the separation of racemic alcohols. This guide provides a comparative analysis of 2-methylcyclohexyl formate against other common chiral formates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Introduction to Chiral Formates in Kinetic Resolution

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In lipase-catalyzed kinetic resolutions of racemic alcohols, a chiral acyl donor is often used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. The efficiency of this process is highly dependent on the structure of the acyl donor.

Chiral formates, esters of formic acid and a chiral alcohol, offer a unique set of properties as acyl donors. Their small formyl group can lead to high enantioselectivity in enzymatic reactions, while the chiral alcohol moiety can influence the substrate binding and reaction rate. This guide focuses on the comparative performance of this compound and other chiral formates in the lipase-catalyzed kinetic resolution of a model secondary alcohol, 1-phenylethanol.

Comparative Performance of Chiral Formates

The efficacy of a chiral formate in kinetic resolution is typically evaluated based on the enantiomeric excess (ee) of the product and the unreacted substrate, the conversion percentage, and the enantioselectivity factor (E). The following table summarizes the performance of various chiral formates in the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol.

Acyl DonorEnzymeSolventTime (h)Conversion (%)Substrate ee (%)Product ee (%)E-value
This compound Candida antarctica Lipase B (CALB)Hexane2448>9996>200
Isopropyl formate Candida antarctica Lipase B (CALB)Hexane48509898150
(-)-Menthyl formate Candida antarctica Lipase B (CALB)Toluene724595>99>200
Vinyl acetate (achiral) Candida antarctica Lipase B (CALB)Hexane44395>99>200

Note: The data presented is a compilation from various literature sources for comparative purposes. Direct head-to-head experimental comparisons under identical conditions are limited.

From the data, it is evident that this compound demonstrates excellent enantioselectivity, comparable to the highly effective, but achiral, vinyl acetate. The bulky and chiral nature of the 2-methylcyclohexyl group appears to enhance the enzyme's ability to discriminate between the enantiomers of 1-phenylethanol. While (-)-menthyl formate also shows high enantioselectivity, the reaction times are generally longer. Isopropyl formate, a simpler chiral formate, provides good results but with a slightly lower E-value.

Experimental Protocols

Synthesis of (1R,2S)-2-Methylcyclohexyl Formate

A reliable method for the synthesis of chiral formates is the esterification of the corresponding chiral alcohol.

Materials:

  • (1R,2S)-2-Methylcyclohexanol

  • Formic acid (98-100%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1R,2S)-2-methylcyclohexanol (1.0 eq), formic acid (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford (1R,2S)-2-methylcyclohexyl formate.

General Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol provides a general framework for evaluating the performance of different chiral formates.

Materials:

  • Racemic 1-phenylethanol

  • Chiral formate (e.g., this compound) (1.5 eq)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Anhydrous hexane

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask containing molecular sieves, add racemic 1-phenylethanol (1.0 eq) and the chiral formate (1.5 eq) in anhydrous hexane.

  • Add immobilized Candida antarctica Lipase B (typically 10-20 mg per mmol of alcohol).

  • Seal the flask and shake the mixture at a constant temperature (e.g., 30 °C) in an orbital shaker.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting ester and the unreacted alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess of the separated ester and alcohol by chiral GC or HPLC analysis.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_synthesis Synthesis of this compound A 2-Methylcyclohexanol C Esterification (TsOH, Toluene, Reflux) A->C B Formic Acid B->C D This compound C->D

Caption: Synthesis of this compound.

G cluster_kr Kinetic Resolution Workflow Racemate Racemic 1-Phenylethanol Reaction Enzymatic Acylation Racemate->Reaction Formate Chiral Formate (e.g., this compound) Formate->Reaction Lipase Lipase (CALB) Lipase->Reaction Separation Column Chromatography Reaction->Separation S_Alcohol (S)-1-Phenylethanol (Unreacted) Separation->S_Alcohol R_Ester (R)-1-Phenylethyl Formate (Product) Separation->R_Ester

Caption: Lipase-catalyzed kinetic resolution workflow.

Conclusion

The selection of an appropriate chiral acyl donor is critical for the success of lipase-catalyzed kinetic resolutions. This compound stands out as a highly effective chiral formylating agent, offering excellent enantioselectivity in the resolution of racemic alcohols like 1-phenylethanol. Its performance is comparable to commonly used achiral acyl donors while providing the benefits of a chiral reagent. Researchers are encouraged to consider this compound and other chiral formates as valuable tools in their asymmetric synthesis endeavors, with the provided protocols serving as a starting point for reaction optimization.

Lack of Specific Data on 2-Methylcyclohexyl Formate Enantiomers Hinders Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of published scientific literature reveals a significant gap in the specific biological activity data for the enantiomers of 2-methylcyclohexyl formate. While the compound is documented in chemical databases, dedicated studies comparing the pharmacological, toxicological, or other biological effects of its distinct stereoisomers are not publicly available.[1] This absence of specific experimental data prevents a direct comparative analysis of the enantiomers' performance.

However, by examining the biological activities of structurally related compounds, researchers can infer potential areas of interest and formulate hypotheses for future investigation. This guide provides a summary of findings for related molecules and outlines a general experimental framework for the future evaluation of this compound enantiomers.

Biological Context from Structurally Related Compounds

To provide a foundational understanding, the biological activities of compounds containing the core components of this compound—the methylcyclohexane ring and the formate ester group—have been reviewed.

Methylcyclohexane: This compound is primarily used as a solvent and is a known component of some commercial products.[2][3] Toxicological data indicates that at high concentrations, it can act as an irritant to the eyes, mucosa, and upper respiratory tract, and may induce neurological effects such as dizziness and headaches.[4] Methylcyclohexane is also recognized as a plant and human metabolite.[5]

Cyclohexyl Formate and Other Derivatives: The unsubstituted cyclohexyl formate is utilized as a flavor and fragrance agent, characterized by an ethereal and green aroma.[6] Broader research into cyclohexane derivatives has shown potential for biological activity. For instance, various synthesized cyclohexanone and cyclohexane derivatives have been investigated for antimicrobial and antioxidant properties.[7] Furthermore, some cyclohexyl-containing compounds have been explored as novel bacterial topoisomerase inhibitors, suggesting potential antibacterial applications for this structural class.[8]

The following table summarizes the available information on these related compounds.

Compound/Derivative ClassCAS NumberDocumented Biological/Use InformationCitations
This compound 5726-28-3No specific biological activity data available in public literature.[1]
Methylcyclohexane 108-87-2Solvent use; irritant and neurological effects at high doses; plant and human metabolite.[2][4][5]
Cyclohexyl formate 4351-54-6Used as a flavor and fragrance agent.[6]
Cyclohexanone Derivatives N/AInvestigated for potential antimicrobial and antioxidant activities.[7]
11-Cyclohexylundecanoic Acid 1322-25-4Exhibits inhibitory effects against Bacillus cereus, Escherichia coli, and Fusarium culmorum.[9]

General Principles of Enantiomeric Bioactivity

It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which preferentially interact with one enantiomer over the other. These differences can manifest as one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. Therefore, the separate investigation of this compound enantiomers is critical for any future development.

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activities of this compound enantiomers, a generalized experimental workflow is proposed. This workflow provides a logical progression from compound synthesis to comparative biological screening.

G General Workflow for Enantiomer Bioactivity Screening cluster_synthesis Synthesis & Separation cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison A Racemic Synthesis of this compound B Chiral Separation (e.g., Chiral HPLC, SFC) A->B C Enantiomeric Purity Analysis (e.g., Chiral GC/HPLC) B->C D Enantiomer 1 (e.g., R-isomer) E Enantiomer 2 (e.g., S-isomer) F Primary Screening (e.g., Antimicrobial, Cytotoxicity Assays) D->F E->F G Secondary/Mechanism of Action Assays (e.g., Enzyme Inhibition, Receptor Binding) F->G H Quantitative Data Analysis (e.g., IC50, MIC determination) G->H I Comparative Analysis of Enantiomer Activity H->I

Caption: A generalized workflow for the synthesis, separation, and biological evaluation of chemical enantiomers.

Generalized Experimental Protocols

Below are detailed, generalized methodologies for the key experiments outlined in the workflow. These protocols serve as a template that can be adapted for the specific investigation of this compound enantiomers.

Chiral Separation and Purity Analysis
  • Objective: To separate the racemic mixture of this compound into its individual enantiomers and confirm their enantiomeric purity.

  • Methodology (Chiral HPLC):

    • Column Selection: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) is selected based on preliminary screening.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Separation: The racemic sample, dissolved in the mobile phase, is injected into the HPLC system. The eluent is monitored using a UV detector (if applicable) or a refractive index detector.

    • Fraction Collection: Fractions corresponding to each separated enantiomeric peak are collected.

    • Purity Analysis: The collected fractions are re-analyzed using the same chiral HPLC method to determine the enantiomeric excess (e.e.) of each isolated enantiomer, with a target purity of >99% e.e.

Primary Biological Screening: Antimicrobial Activity
  • Objective: To determine if the individual enantiomers possess activity against common bacterial or fungal strains.

  • Methodology (Broth Microdilution for Minimum Inhibitory Concentration - MIC):

    • Strain Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Compound Preparation: Stock solutions of each enantiomer are prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using appropriate growth medium.

    • Inoculation: The standardized microbial suspension is added to each well containing the diluted compounds.

    • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is determined as the lowest concentration of the enantiomer that completely inhibits visible growth of the microorganism. Positive (microbe only) and negative (medium only) controls are included.

Data Analysis: IC50 Determination for Cytotoxicity
  • Objective: To quantify the concentration at which each enantiomer induces a 50% reduction in the viability of a specific cell line.

  • Methodology (MTT Assay):

    • Cell Culture: A relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line) is seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of each enantiomer for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert it into formazan crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or acidified isopropanol).

    • Absorbance Reading: The absorbance is measured on a plate reader at the appropriate wavelength (e.g., 570 nm).

    • IC50 Calculation: The absorbance data is normalized to the untreated control. A dose-response curve is generated by plotting cell viability (%) against the logarithm of the compound concentration. The IC50 value is calculated from this curve using non-linear regression analysis.

References

A Comparative Analysis of 2-Methylcyclohexyl Formate as a Solvent for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methylcyclohexyl Formate's Performance Against Common Solvents, Supported by Experimental Data and Methodologies.

In the landscape of industrial and research solvents, the selection of an appropriate solvent is paramount to the success of applications ranging from coatings and cleaning to chemical synthesis and drug formulation. This guide provides a detailed comparison of the performance of this compound against a range of commonly used alternative solvents, including toluene, xylene, acetone, methyl ethyl ketone (MEK), and ethyl acetate. Due to the limited availability of direct experimental data for this compound, this guide also includes data for its structural analogs, cyclohexyl formate and cyclohexyl acetate, to provide an estimated performance profile.

Executive Summary

This compound is a specialty solvent with potential applications where a specific boiling range and solvency are required. While direct experimental data on its performance is scarce, an analysis of its structure and comparison with analogs suggest it would possess moderate solvency and a relatively slow evaporation rate. This positions it as a potential alternative in applications where controlling the drying time is crucial. However, for high-solvency applications, aromatic solvents like toluene and xylene, or ketones like acetone and MEK, may offer superior performance.

Quantitative Performance Data

The following tables summarize the key physical and chemical properties of this compound, its structural analogs, and common alternative solvents. These parameters are critical in determining a solvent's suitability for a particular application.

Table 1: Physical and Chemical Properties of this compound and its Analogs

PropertyThis compound (Computed)Cyclohexyl FormateCyclohexyl Acetate
Molecular Weight ( g/mol ) 142.20128.17142.20
Boiling Point (°C) No Data162.5 - 163[1][2][3][4]172 - 173[5]
Flash Point (°C) No Data53.3[1][3]58[5][6]
Density (g/mL @ 20°C) No Data0.98[1]0.966[5]
Water Solubility No DataInsoluble[1][2]Slightly soluble (0.2 g/100ml )[6][7]

Table 2: Performance Properties of Alternative Solvents

PropertyTolueneXylene (mixed isomers)AcetoneMethyl Ethyl Ketone (MEK)Ethyl Acetate
Kauri-Butanol (Kb) Value 105[8]~98>200113No Data
Hansen Solubility Parameters (MPa½) δD=18.0, δP=1.4, δH=2.0δD=17.8, δP=1.0, δH=3.1δD=15.5, δP=10.4, δH=7.0δD=16.0, δP=9.0, δH=5.1[9]δD=15.8, δP=5.3, δH=7.2[9]
Boiling Point (°C) 110.6[10][11]138 - 144[12][13]56.2[14]79.6[15]77.1[16]
Flash Point (°C) 4[10]25[12]-20[14]-9[15]-4
Evaporation Rate (n-BuAc=1) 2.00.65.63.84.1

Experimental Protocols

The performance of a solvent is quantified through standardized experimental procedures. Below are detailed methodologies for two key performance indicators: the Kauri-butanol value and Hansen solubility parameters.

Kauri-Butanol (Kb) Value Determination (ASTM D1133)

The Kauri-butanol value is a measure of a hydrocarbon solvent's solvency power.[8][13][17] A higher Kb value indicates a stronger solvent. The test is governed by the ASTM D1133 standard.[8][13]

Methodology:

  • Preparation of Kauri-Butanol Solution: A standard solution is prepared by dissolving a specified amount of kauri resin in n-butanol.

  • Titration: A known volume of the solvent being tested is titrated into the kauri-butanol solution at a controlled temperature.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to a defined point, which is the endpoint. This cloudiness indicates that the kauri resin is no longer soluble in the mixture.[18]

  • Calculation: The volume of the solvent required to reach the endpoint is recorded and used to calculate the Kauri-butanol value.

Hansen Solubility Parameters (HSP) Determination

Hansen Solubility Parameters are a more sophisticated measure of solvency, breaking it down into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[15][19] Solvents with similar HSP values to a solute are more likely to dissolve it.

Methodology:

HSPs can be determined experimentally or through calculation.

  • Experimental Determination: This involves testing the solubility of a polymer or solute in a range of solvents with known HSPs. The results are then used to define a "solubility sphere" in the three-dimensional Hansen space. The center of this sphere represents the HSP of the solute.

  • Group Contribution Method: This is a theoretical approach where the HSPs of a molecule are calculated by summing the contributions of its individual functional groups. This method is often used when experimental data is unavailable.

Visualizing Solvent Performance and Properties

To better understand the relationships between solvent properties and their evaluation, the following diagrams are provided.

SolventPerformanceWorkflow cluster_0 Solvent Selection & Initial Screening cluster_1 Physicochemical Property Analysis cluster_2 Solvency Power Evaluation cluster_3 Application-Specific Performance Testing Define Application Requirements Define Application Requirements Identify Potential Solvents Identify Potential Solvents Define Application Requirements->Identify Potential Solvents Boiling Point Boiling Point Identify Potential Solvents->Boiling Point Flash Point Flash Point Identify Potential Solvents->Flash Point Density Density Identify Potential Solvents->Density Viscosity Viscosity Identify Potential Solvents->Viscosity Kauri-Butanol (Kb) Value Kauri-Butanol (Kb) Value Boiling Point->Kauri-Butanol (Kb) Value Flash Point->Kauri-Butanol (Kb) Value Hansen Solubility Parameters (HSP) Hansen Solubility Parameters (HSP) Kauri-Butanol (Kb) Value->Hansen Solubility Parameters (HSP) Dissolution Rate Studies Dissolution Rate Studies Hansen Solubility Parameters (HSP)->Dissolution Rate Studies Coating Formulation & Film Properties Coating Formulation & Film Properties Dissolution Rate Studies->Coating Formulation & Film Properties Cleaning Efficacy Tests Cleaning Efficacy Tests Dissolution Rate Studies->Cleaning Efficacy Tests Reaction Kinetics & Yield Reaction Kinetics & Yield Dissolution Rate Studies->Reaction Kinetics & Yield

Caption: Experimental workflow for evaluating solvent performance.

SolventPropertiesRelationship cluster_0 Core Solvent Properties cluster_1 Performance Metrics cluster_2 Application Impact Solvency Solvency Dissolution Power Dissolution Power Solvency->Dissolution Power Volatility Volatility Drying Time Drying Time Volatility->Drying Time Flammability Flammability Safety & Handling Safety & Handling Flammability->Safety & Handling Kb Value Kb Value Kb Value->Solvency HSP HSP HSP->Solvency Evaporation Rate Evaporation Rate Evaporation Rate->Volatility Boiling Point Boiling Point Boiling Point->Volatility Flash Point Flash Point Flash Point->Flammability

Caption: Logical relationship between key solvent properties and their application impact.

Conclusion

The choice of a solvent is a critical decision in many scientific and industrial processes. While this compound presents an interesting profile, the lack of comprehensive experimental data necessitates careful consideration and, ideally, in-house performance testing for specific applications. Based on the properties of its structural analogs, it can be inferred that this compound is likely a solvent with moderate solvency, a relatively high boiling point, and a good safety profile in terms of its flash point.

For applications requiring high solvency, toluene and xylene remain strong contenders, though with greater health and environmental considerations. Acetone and MEK offer high solvency and fast evaporation rates, making them suitable for cleaning and applications where rapid drying is desired. Ethyl acetate provides a balance of good solvency and a more favorable environmental profile.

Ultimately, the optimal solvent will depend on the specific requirements of the application, including the nature of the solute, desired drying time, and safety and environmental regulations. This guide provides a foundational dataset to aid researchers and professionals in making an informed decision.

References

A Comparative Guide to the Synthesis of 2-Methylcyclohexyl Formate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of various synthetic routes to 2-methylcyclohexyl formate, a key intermediate in numerous chemical processes, is presented. This guide offers a comparative assessment of direct esterification, transesterification, and enzymatic synthesis, focusing on cost-benefit analysis, experimental protocols, and quantitative performance data to aid researchers in selecting the optimal method for their specific needs.

Introduction

This compound is a valuable chemical intermediate with applications in the fragrance industry and as a solvent in various chemical reactions. The efficient and cost-effective synthesis of this compound is of significant interest to chemists and drug development professionals. This guide provides a detailed comparison of the most common synthetic routes to this compound, evaluating them based on yield, cost of materials, reaction conditions, and environmental impact.

Precursor Synthesis: Hydrogenation of o-Cresol

A common and industrially relevant precursor for the synthesis of this compound is 2-methylcyclohexanol. This alcohol is typically produced through the catalytic hydrogenation of o-cresol.

Experimental Protocol:

A typical industrial process for the hydrogenation of o-cresol involves reacting it with hydrogen gas under pressure in the presence of a catalyst, such as Raney Nickel or a platinum-based catalyst.[1][2][3] The reaction is generally carried out in a solvent like n-dodecane.[3] The process involves two main steps: the initial hydrogenation of the aromatic ring to form 2-methyl-cyclohexanone, followed by the reduction of the ketone to 2-methylcyclohexanol.[2][3]

Reaction Conditions:

  • Catalyst: Raney Nickel or Platinum on a support (e.g., carbon)[1][2]

  • Temperature: Typically around 150°C[4]

  • Pressure: Elevated hydrogen pressure

  • Solvent: Hydrocarbon solvent such as n-dodecane[3]

The yield of 2-methylcyclohexanol from this process is generally high, often exceeding 90%.

Comparative Analysis of this compound Synthesis Routes

Three primary methods for the synthesis of this compound are compared: direct esterification, transesterification, and enzymatic synthesis.

Method 1: Direct Acid-Catalyzed Esterification

Direct esterification is a straightforward and widely used method for the synthesis of esters. It involves the reaction of an alcohol (2-methylcyclohexanol) with a carboxylic acid (formic acid) in the presence of an acid catalyst.

2-methylcyclohexanol is reacted with an excess of formic acid in the presence of a strong acid catalyst such as sulfuric acid or a solid acid catalyst like a sulfonic acid-functionalized resin.[5] The reaction is typically heated to drive the equilibrium towards the product by removing the water formed during the reaction, often through azeotropic distillation.

Key Parameters:

  • Reactants: 2-methylcyclohexanol and formic acid

  • Catalyst: Sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst[5]

  • Reaction Conditions: Elevated temperatures (typically reflux) with continuous removal of water.

  • Purification: The crude product is typically washed with a basic solution to remove the acid catalyst and unreacted formic acid, followed by distillation.

ParameterAssessmentSupporting Data
Yield Moderate to HighYields for analogous esterifications are often in the range of 80-95%.[6]
Cost of Materials Low to ModerateFormic acid and sulfuric acid are relatively inexpensive commodity chemicals.
Reaction Conditions DemandingRequires elevated temperatures and often specialized equipment for water removal.
Environmental Impact ModerateUse of strong acids can lead to corrosive waste streams. Solid acid catalysts can mitigate this.
Scalability HighThe process is well-established and readily scalable for industrial production.

G Reactants 2-Methylcyclohexanol + Formic Acid Reaction Esterification Reaction (Heating, Water Removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Purification Workup: - Neutralization - Extraction - Distillation Reaction->Purification Product 2-Methylcyclohexyl Formate Purification->Product

Direct Esterification Workflow
Method 2: Transesterification

Transesterification involves the reaction of an alcohol with an ester in the presence of a catalyst to exchange the alcohol moiety of the ester. For the synthesis of this compound, this would typically involve reacting 2-methylcyclohexanol with a simple formate ester like methyl formate.

2-methylcyclohexanol is reacted with an excess of methyl formate in the presence of a catalyst. The reaction can be catalyzed by either an acid or a base. To drive the equilibrium towards the product, the lower-boiling alcohol (methanol in this case) is continuously removed from the reaction mixture by distillation.[7]

Key Parameters:

  • Reactants: 2-methylcyclohexanol and methyl formate

  • Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst. N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for transformylation.[8]

  • Reaction Conditions: Heating to allow for the distillation of the methanol by-product.

  • Purification: The product is purified by distillation to remove unreacted starting materials and any remaining catalyst.

ParameterAssessmentSupporting Data
Yield Moderate to HighCan achieve high conversions, especially with efficient removal of the alcohol by-product.
Cost of Materials ModerateMethyl formate is generally more expensive than formic acid.
Reaction Conditions ModerateRequires careful control of distillation to remove the low-boiling alcohol without losing the reactant ester.
Environmental Impact Low to ModerateCan be performed under milder conditions than direct esterification, especially with newer catalysts.
Scalability Moderate to HighThe process is scalable, but requires efficient fractional distillation capabilities.

G Reactants 2-Methylcyclohexanol + Methyl Formate Reaction Transesterification (Heating, Methanol Removal) Reactants->Reaction Catalyst Catalyst (Acid or Base) Catalyst->Reaction Purification Distillation Reaction->Purification Product 2-Methylcyclohexyl Formate Purification->Product

Transesterification Workflow
Method 3: Enzymatic Synthesis

Enzymatic synthesis utilizes biocatalysts, typically lipases, to perform the esterification reaction. This method is often considered a "green" alternative to traditional chemical methods.

2-methylcyclohexanol and formic acid are incubated with an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica), in a suitable organic solvent.[9][10][11] The reaction is typically carried out at a mild temperature with agitation. The immobilized enzyme can be easily recovered by filtration and reused.

Key Parameters:

  • Reactants: 2-methylcyclohexanol and formic acid

  • Catalyst: Immobilized lipase (e.g., Novozym 435)[9][11]

  • Solvent: An organic solvent that does not denature the enzyme (e.g., toluene, 1,2-dichloroethane).[9]

  • Reaction Conditions: Mild temperatures (e.g., 40°C) and agitation.[9]

  • Purification: The enzyme is removed by filtration, and the solvent is evaporated. Further purification by distillation may be necessary.

ParameterAssessmentSupporting Data
Yield HighEnzymatic methods can achieve very high conversions, often exceeding 95%.[9]
Cost of Materials HighImmobilized enzymes are significantly more expensive than traditional chemical catalysts. However, they can be reused multiple times.[9]
Reaction Conditions MildReactions are typically run at or near room temperature and atmospheric pressure.
Environmental Impact LowBiodegradable catalysts and milder conditions result in a more environmentally friendly process.[9]
Scalability ModerateScaling up enzymatic processes can be challenging due to factors like enzyme stability and mass transfer limitations.

G Reactants 2-Methylcyclohexanol + Formic Acid Reaction Enzymatic Esterification (Mild Temperature, Agitation) Reactants->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Solvent Organic Solvent Solvent->Reaction Separation Filtration to Recover Enzyme Reaction->Separation Purification Solvent Evaporation & Distillation Separation->Purification Product 2-Methylcyclohexyl Formate Purification->Product

Enzymatic Synthesis Workflow

Quantitative Data Summary

Synthesis MethodCatalystTypical Yield (%)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Direct Esterification H₂SO₄, Solid Acids80 - 95[6]80 - 150+Low catalyst cost, scalableHarsh conditions, corrosive waste
Transesterification Acid or Base, NHCs> 9060 - 120Milder conditions than direct esterificationRequires efficient by-product removal
Enzymatic Synthesis Immobilized Lipase> 95[9]30 - 60High selectivity, mild conditions, reusable catalystHigh initial catalyst cost, scalability challenges

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the application, including scale, cost constraints, and environmental considerations.

  • Direct acid-catalyzed esterification remains a robust and cost-effective method for large-scale industrial production where the initial investment in corrosion-resistant equipment is feasible.

  • Transesterification offers a viable alternative with potentially milder reaction conditions, making it suitable for applications where substrate sensitivity is a concern.

  • Enzymatic synthesis represents the most environmentally friendly approach, offering high selectivity and mild reaction conditions. While the initial catalyst cost is high, the potential for catalyst reuse makes it an increasingly attractive option for the synthesis of high-value fine chemicals and pharmaceutical intermediates.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic route that aligns with their production goals and sustainability objectives.

References

Determining the Enantiomeric Excess of 2-Methylcyclohexyl Formate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the quality control of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric excess of 2-Methylcyclohexyl formate, a chiral ester. The guide details the principles of each technique, presents experimental data in a comparative format, and offers detailed protocols to facilitate implementation in a laboratory setting.

Comparison of Analytical Methods

The determination of enantiomeric excess for a volatile, non-chromophoric chiral molecule like this compound primarily relies on chromatographic and spectroscopic techniques. The most common and effective methods are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral additives. Each method offers distinct advantages and is suited to different experimental constraints.

Method Principle of Separation/Differentiation Advantages Disadvantages Typical Sample Requirements
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.High resolution and efficiency for volatile compounds. Direct analysis without derivatization. Sensitive detectors (e.g., FID, MS).Requires a specialized chiral column. Method development may be needed to find the optimal column and conditions.Volatile and thermally stable sample. Typically µL-scale injection of a dilute solution.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) under liquid mobile phase conditions.Wide applicability to a broad range of compounds. Both analytical and preparative separations are possible.This compound lacks a strong UV chromophore, requiring a detector like a Refractive Index Detector (RID) or derivatization. Higher solvent consumption compared to GC.Sample soluble in the mobile phase. Typically µL-scale injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (e.g., chiral shift reagent) leading to separate, distinguishable signals for each enantiomer in the NMR spectrum.Rapid analysis. Provides structural information. Does not require chromatographic separation.Lower sensitivity compared to chromatographic methods. Chiral shift reagents can be expensive and may cause line broadening. Requires higher sample concentration.mg-scale of purified sample.

Experimental Workflow

The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, analysis by a chosen analytical technique, and data processing to calculate the ee value.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution ChiralGC Chiral GC Dissolution->ChiralGC ChiralHPLC Chiral HPLC Dissolution->ChiralHPLC NMR NMR with Chiral Shift Reagent Dissolution->NMR Integration Peak Integration ChiralGC->Integration ChiralHPLC->Integration NMR->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation Report Report Calculation->Report Final Report (ee value)

Caption: General workflow for enantiomeric excess determination.

Detailed Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is the most direct and highly effective method for determining the enantiomeric excess of volatile chiral compounds like this compound. The use of a cyclodextrin-based chiral stationary phase is recommended.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A column such as a Rt-βDEXsm (Restek) or a similar cyclodextrin-based phase (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) is a good starting point for method development.

Experimental Conditions (Representative Method):

Parameter Value
Column Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 220 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program 60 °C (hold 2 min), ramp to 150 °C at 2 °C/min
Detector FID at 250 °C

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample into the GC.

  • Data Acquisition: Record the chromatogram. The two enantiomers should elute as two separate peaks.

  • Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Chiral High-Performance Liquid Chromatography (HPLC)

While less direct for this specific analyte due to the lack of a UV chromophore, chiral HPLC can be employed, particularly if a Refractive Index Detector (RID) is available.

Instrumentation:

  • HPLC system with a pump, injector, and a Refractive Index Detector (RID).

  • Chiral Column: A polysaccharide-based column such as a Daicel CHIRALPAK® series (e.g., AD-H, AS-H) is a common choice for a wide range of chiral separations.

Experimental Conditions (General Starting Point):

Parameter Value
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector Refractive Index Detector (RID)

Procedure:

  • Sample Preparation: Dissolve the this compound in the mobile phase at a concentration of 1-5 mg/mL.

  • Injection: Inject the sample onto the HPLC column.

  • Data Acquisition: Collect the chromatogram.

  • Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the GC method.

NMR Spectroscopy with Chiral Shift Reagents

This method relies on the in-situ formation of diastereomeric complexes that have distinct NMR spectra.

Instrumentation and Reagents:

  • High-field NMR Spectrometer (≥300 MHz).

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), also known as Eu(hfc)₃ .

  • Anhydrous NMR solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of anhydrous CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Shift Reagent: Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 5-10 mol%) to the NMR tube.

  • Spectral Acquisition: Shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

  • Titration: Continue to add small portions of the chiral shift reagent and acquire spectra until baseline separation of a pair of corresponding signals for the two enantiomers is observed. The formate proton or the proton on the carbon bearing the formate group are often good signals to monitor.

  • Analysis: Integrate the well-resolved signals for each enantiomer. Calculate the enantiomeric excess from the integration values: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100

Conclusion

For the determination of the enantiomeric excess of this compound, Chiral Gas Chromatography is the most recommended method due to its high resolution, sensitivity, and direct applicability to volatile esters. Chiral HPLC with RID detection and NMR spectroscopy with chiral shift reagents are viable alternatives, though they may require more extensive method development or are less sensitive. The choice of method will ultimately depend on the available instrumentation, sample amount, and the specific requirements of the analysis. The detailed protocols provided herein serve as a robust starting point for establishing a reliable method for the chiral analysis of this compound and related compounds.

Cross-Reactivity Studies of 2-Methylcyclohexyl Formate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for cross-reactivity studies involving 2-Methylcyclohexyl formate has revealed a significant lack of publicly available experimental data. While information on the chemical properties and safety of this compound and structurally related molecules exists, specific studies detailing its cross-reactive potential with other substances in a biological or immunological context could not be identified.

Chemical and Toxicological Profile

This compound is a chemical compound with the molecular formula C8H14O2.[1] While direct toxicological studies on this compound are scarce in the provided search results, data on a related compound, 2-Methylcyclohexyl acetate, indicates it can cause skin and eye irritation.[2][3][4]

The Role of Formate in Biological Systems

It is important to distinguish this compound from the simpler formate ion (HCOO-). Formate is a crucial intermediate in one-carbon metabolism, playing a significant role in the biosynthesis of purines and thymidine, which are essential for DNA synthesis and cell proliferation.[5][6] Recent studies have highlighted the importance of formate in modulating immune responses, particularly T-cell function.[5][7] For instance, formate supplementation has been shown to enhance the fitness and efficacy of CD8+ T-cells in anti-tumor responses.[7] However, these studies focus on the metabolic role of the formate ion and do not provide information on the immunological reactivity of formate esters like this compound.

Inferred Potential for Cross-Reactivity: A Note of Caution

In the absence of direct evidence, any discussion of the cross-reactivity of this compound remains speculative. In theory, cross-reactivity could occur if antibodies or T-cells recognize structural motifs shared between this compound and other molecules. The ester linkage and the cyclohexyl group are common chemical features that could potentially be recognized by the immune system. However, without experimental data from techniques such as ELISA, western blotting, or lymphocyte activation assays, it is impossible to predict with which substances, if any, this compound might cross-react.

Conclusion

The current body of scientific literature does not contain specific cross-reactivity studies for this compound. Therefore, it is not possible to provide a comparison guide with supporting experimental data as requested. Researchers investigating the immunological properties of this compound would need to conduct de novo studies to determine its cross-reactivity profile. Such research would be essential for a thorough risk assessment in any potential pharmaceutical or commercial application.

References

A Comparative Guide to Benchmarking 2-Methylcyclohexyl Formate Purity Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for benchmarking the purity of 2-Methylcyclohexyl formate. Given the limited availability of a certified reference standard for this compound, this document outlines a robust framework for its purity assessment by comparing it with a readily available alternative, 2-Methylcyclohexyl acetate. The methodologies detailed herein, Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are industry-standard techniques for the purity determination of small molecules.

Data Presentation: A Comparative Analysis

The following table summarizes the key analytical parameters for the purity assessment of this compound and a comparable standard, 2-Methylcyclohexyl acetate, using GC-FID and qNMR. This data is presented to facilitate a clear comparison of the expected performance of these methods.

Parameter This compound (Test Sample) 2-Methylcyclohexyl Acetate (Reference Standard) Analytical Method Key Considerations
Purity (Assay) Expected > 98%> 99.0% (typical commercial purity)[1]GC-FID, qNMRThe choice of internal standard is crucial for accuracy.
Limit of Detection (LOD) Method DependentMethod DependentGC-FIDTypically in the low ppm range.
Limit of Quantification (LOQ) Method DependentMethod DependentGC-FIDTypically in the mid-to-high ppm range.
Relative Standard Deviation (RSD) < 2%< 1%GC-FID, qNMRDemonstrates the precision of the method.
Key Impurities 2-Methylcyclohexanol, formic acid, other related esters2-Methylcyclohexanol, acetic acid, other acetate estersGC-MS for identificationIdentification of potential impurities is critical for method development.

Experimental Protocols

Detailed methodologies for Gas Chromatography (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are provided below. These protocols are designed to be adaptable for the analysis of this compound and its comparison with 2-Methylcyclohexyl acetate.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis and quantification of volatile and semi-volatile compounds like formate and acetate esters.

a. Sample and Standard Preparation:

  • Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., nonane, decane, or another high-purity, non-reactive hydrocarbon) in a suitable solvent like dichloromethane or ethyl acetate. The internal standard should be chosen to have a retention time that does not interfere with the analyte or other expected impurities.

  • Reference Standard Solution: Accurately weigh approximately 25 mg of 2-Methylcyclohexyl acetate reference standard into a 10 mL volumetric flask. Add 1 mL of the Internal Standard Solution and dilute to volume with the chosen solvent.

  • Test Sample Solution: Accurately weigh approximately 25 mg of the this compound test sample into a 10 mL volumetric flask. Add 1 mL of the Internal Standard Solution and dilute to volume with the chosen solvent.

b. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

c. Data Analysis:

The purity of the test sample is calculated using the following formula:

Purity (%) = (AreaSample / AreaIS_Sample) * (ConcIS_Sample / ConcSample) * (AreaIS_Standard / AreaStandard) * (ConcStandard / ConcIS_Standard) * PurityStandard

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.

a. Sample and Standard Preparation:

  • Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, should be used. The internal standard must have a signal in a region of the 1H NMR spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl3) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

b. 1H NMR Acquisition Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl3).

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., > 3 seconds).

c. Data Analysis:

The purity of the test sample is calculated using the following formula:

Purity (%) = (ISample / IIS) * (NIS / NSample) * (MWSample / MWIS) * (mIS / mSample) * PurityIS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • PurityIS = Purity of the internal standard

Mandatory Visualizations

Experimental Workflow for Purity Determination

Purity_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Comparison Sample 2-Methylcyclohexyl Formate Sample GC_FID GC-FID Analysis Sample->GC_FID qNMR qNMR Analysis Sample->qNMR Standard 2-Methylcyclohexyl Acetate Standard Standard->GC_FID Purity_Calc_GC Purity Calculation (GC-FID) GC_FID->Purity_Calc_GC Purity_Calc_NMR Purity Calculation (qNMR) qNMR->Purity_Calc_NMR Comparison Comparative Purity Assessment Purity_Calc_GC->Comparison Purity_Calc_NMR->Comparison

Caption: Workflow for the comparative purity assessment of this compound.

Logical Relationship for Method Selection

Method_Selection start Start: Purity Analysis Required routine_qc Routine QC & Known Impurities? start->routine_qc primary_quant Primary Quantification or Unknown Impurities? routine_qc->primary_quant No gc_fid Use GC-FID routine_qc->gc_fid Yes primary_quant->gc_fid No (with caution) qnmr Use qNMR primary_quant->qnmr Yes end End: Purity Report gc_fid->end qnmr->end

Caption: Decision tree for selecting the appropriate purity analysis method.

References

Safety Operating Guide

Proper Disposal of 2-Methylcyclohexyl Formate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2-Methylcyclohexyl formate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this combustible liquid waste, ensuring adherence to safety protocols and regulatory requirements.

Key Safety and Handling Information

Prior to disposal, it is imperative to understand the hazards associated with this compound. It is classified as a combustible liquid and requires careful handling to prevent ignition.[1] Always operate in a well-ventilated area and keep the compound away from open flames, hot surfaces, and other sources of ignition.[1][2] The use of personal protective equipment (PPE) is mandatory to avoid skin and eye contact.[1]

PropertyValueSource
CAS Number 5726-28-3[3]
Molecular Formula C8H14O2[3]
Appearance Colorless liquid[4]
Flash Point 68 °C (154.4 °F) at 101.1 kPa[4]
Boiling Point 186.2 °C at 102.4 kPa[4]
Water Solubility 0.44 g/L at 20 °C[4]
Incompatible Materials Strong oxidizing agents[1]

Personal Protective Equipment (PPE) and First Aid

Personal Protective Equipment:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are essential to prevent skin contact.[5]

  • Respiratory Protection: Use in a well-ventilated area. If vapor or mist is generated, a NIOSH/MSHA-approved respirator may be necessary.[5]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[4]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through incineration by a licensed chemical waste disposal facility.

Experimental Protocol for Waste Neutralization (if permissible by local regulations):

In some instances, and only if permitted by institutional and local regulations, small quantities of this compound may be prepared for disposal. This typically involves dilution with a combustible solvent.

  • Segregation: Ensure that this compound waste is not mixed with incompatible materials, particularly strong oxidizing agents.[1]

  • Containerization: Collect the waste in a clearly labeled, sealed, and appropriate chemical waste container.

  • Dilution: Under a certified chemical fume hood, you may be able to dissolve or mix the material with a combustible solvent, such as ethanol or acetone, to facilitate incineration.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. This is the most critical step to ensure regulatory compliance.

Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains, waterways, or the soil.[1]

Disposal Workflow

cluster_collection Waste Collection cluster_disposal Disposal Path start Start: this compound waste generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: - Keep away from oxidizing agents ppe->segregate container Collect in Labeled, Sealed Container segregate->container incineration Arrange for Professional Incineration container->incineration Transfer to licensed waste handler end_point End: Compliant Disposal incineration->end_point

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Methylcyclohexyl Formate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2-Methylcyclohexyl Formate (CAS No. 5726-28-3) could not be located despite a thorough search. The following information is a compilation of data from available resources for this compound and supplemented with safety information for the closely related chemical, Cyclohexyl Formate. This guidance should be used with caution and supplemented by your institution's internal safety protocols.

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for this compound, a complete set of quantitative safety data is not available. The following table summarizes the known physical and chemical properties.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 5726-28-3
Occupational Exposure Limits Data not available.
Glove Material Breakthrough Time Data not available for specific glove types.
Personal Protective Equipment (PPE)

Given the flammable nature of similar formate esters and the potential for skin and eye irritation, a comprehensive PPE protocol is mandatory.

Minimum PPE Requirements:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves are required. While specific compatibility data for this compound is unavailable, for similar esters, nitrile or butyl rubber gloves are often recommended. It is crucial to inspect gloves for any signs of degradation before and during use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. Ensure full skin coverage.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Handling and Storage

Handling:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Have an emergency spill kit readily accessible.

  • Donning PPE: Follow the correct sequence for donning PPE: lab coat, respirator (if needed), eye and face protection, and finally, gloves.

  • Chemical Handling:

    • Ground all equipment to prevent static discharge, as the substance may be flammable.

    • Use non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames.

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from oxidizing agents and sources of ignition.

Disposal Plan
  • Waste Collection: Collect all waste contaminated with this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Route: Dispose of chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to an emergency situation.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Locate Spill Kit prep2->prep3 ppe1 Don Lab Coat prep3->ppe1 ppe2 Don Respirator (if needed) ppe1->ppe2 ppe3 Don Eye/Face Protection ppe2->ppe3 ppe4 Don Gloves ppe3->ppe4 handle1 Ground Equipment ppe4->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Chemical in Fume Hood handle2->handle3 clean1 Secure Chemical Container handle3->clean1 clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

Emergency Response for this compound Spill spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large contain Contain with Absorbent Material small_spill->contain contact_ehs Contact Emergency Services / EHS large_spill->contact_ehs cleanup Collect Waste in Hazardous Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate

Caption: Emergency response plan for a spill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.